Hydroflumethiazide-13CD2
Description
Properties
IUPAC Name |
3,3-dideuterio-1,1-dioxo-6-(trifluoromethyl)-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O4S2/c9-8(10,11)4-1-5-7(2-6(4)19(12,15)16)20(17,18)14-3-13-5/h1-2,13-14H,3H2,(H2,12,15,16)/i3+1D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDGGSIALPNSEE-QFNKQLDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]1(NC2=C(C=C(C(=C2)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N1)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675923 | |
| Record name | 1,1-Dioxo-6-(trifluoromethyl)(3-~13~C,3,3-~2~H_2_)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189877-11-9 | |
| Record name | 1,1-Dioxo-6-(trifluoromethyl)(3-~13~C,3,3-~2~H_2_)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical and physical properties of Hydroflumethiazide-13CD2
An In-depth Technical Guide to Hydroflumethiazide-13CD2
This guide provides a comprehensive overview of the chemical and physical properties, analytical methodologies, and biological context of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and analysis who require detailed technical information on this isotopically labeled compound.
Core Chemical and Physical Properties
This compound is the isotopically labeled version of Hydroflumethiazide, a thiazide diuretic. The labeling with Carbon-13 and Deuterium makes it an ideal internal standard for quantitative analysis of the parent compound in various biological matrices using mass spectrometry.
Quantitative Data Summary
The key chemical and physical properties of this compound and its parent compound, Hydroflumethiazide, are summarized below for direct comparison.
| Property | This compound | Hydroflumethiazide |
| Formal Name | 6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1][2][3]thiadiazine-7-sulfonamide-3-¹³C-3,3-d₂ 1,1-dioxide[4] | 1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide[5] |
| CAS Number | 1189877-11-9 | 135-09-1 |
| Molecular Formula | C₇[¹³C]H₆D₂F₃N₃O₄S₂ | C₈H₈F₃N₃O₄S₂ |
| Molecular Weight | 334.3 | 331.3 g/mol |
| Physical Description | Solid | White to cream-colored, finely divided, crystalline powder |
| Purity | ≥99% deuterated forms (d₁-d₂) | Typically ≥98% |
| Solubility | Soluble in DMSO and Methanol | Soluble in acetone (>100 mg/ml), methanol (58 mg/ml), acetonitrile (43 mg/ml), and dilute alkali. Sparingly soluble in water (0.3 mg/ml) and ether (0.2 mg/ml). |
Mechanism of Action: Diuretic Effect
Hydroflumethiazide, the parent compound, is a thiazide diuretic that primarily acts on the kidneys to increase water excretion. Its mechanism involves the inhibition of the sodium-chloride (Na⁺/Cl⁻) symporter located in the distal convoluted tubule of the nephron. By blocking this transporter, Hydroflumethiazide prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. This leads to a higher concentration of solutes in the tubule, which in turn reduces the osmotic gradient for water reabsorption, resulting in diuresis (increased urine output). This diuretic action is beneficial in managing conditions like hypertension and edema.
References
- 1. Hydroflumethiazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Hydroflumethiazide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Hydroflumethiazide | C8H8F3N3O4S2 | CID 3647 - PubChem [pubchem.ncbi.nlm.nih.gov]
Hydroflumethiazide-13CD2: A Technical Guide to its Certificate of Analysis and Specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the certificate of analysis and specifications for Hydroflumethiazide-13CD2, an isotopically labeled internal standard crucial for accurate quantification in mass spectrometry-based studies. This document outlines the key quality attributes, detailed analytical methodologies, and data interpretation essential for its effective implementation in research and drug development.
Certificate of Analysis
A Certificate of Analysis (CoA) for this compound is a formal document that certifies the quality and purity of a specific batch of the compound. It is a critical component of quality assurance, providing researchers with the necessary information to confidently use the material as an internal standard. Below is a representative summary of the data found on a typical CoA for this compound.
Product Information
| Parameter | Specification |
| Product Name | This compound |
| Catalogue Number | Varies by supplier |
| Batch/Lot Number | Varies by batch |
| CAS Number | 1189877-11-9[1][2] |
| Molecular Formula | C₇[¹³C]H₆D₂F₃N₃O₄S₂[1] |
| Formula Weight | 334.3 g/mol [1][2] |
| Storage | -20°C |
| Retest Date | Varies by batch |
Physicochemical Properties
| Parameter | Specification |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol |
Quality Control Data
| Test | Method | Specification | Result |
| Chemical Purity | HPLC-UV | ≥98.0% | 99.5% |
| Isotopic Enrichment | LC-MS/MS | ≥99% deuterated forms (d1-d2) | Conforms |
| Identity | ¹H-NMR, ¹³C-NMR, MS | Conforms to structure | Conforms |
| Residual Solvents | GC-HS | As per USP <467> | Conforms |
Experimental Protocols
The following sections detail the methodologies for the key analytical tests performed to ensure the quality of this compound.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Purpose: To determine the chemical purity of the compound by separating it from any non-labeled or other impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 273 nm
-
Injection Volume: 10 µL
-
Sample Preparation: A solution of approximately 0.5 mg/mL is prepared in methanol.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Enrichment
Purpose: To confirm the isotopic enrichment of the labeled compound and to ensure the absence of significant amounts of the unlabeled analogue.
Instrumentation:
-
LC-MS/MS system (e.g., QTRAP or similar)
-
Ionization Source: Electrospray Ionization (ESI), negative mode
-
LC conditions are similar to the HPLC method for purity.
MS Parameters:
-
Multiple Reaction Monitoring (MRM) is used to monitor the transitions for both the labeled and unlabeled compound.
-
This compound (Internal Standard): Q1 (m/z) 332.0 → Q3 (m/z) 251.0
-
Hydroflumethiazide (Unlabeled): Q1 (m/z) 330.0 → Q3 (m/z) 251.0
-
Data Analysis: The isotopic enrichment is determined by comparing the peak area of the labeled compound to the peak area of the unlabeled compound. The percentage of the labeled species should be greater than or equal to the specified limit (e.g., ≥99%).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity
Purpose: To confirm the chemical structure and the position of the isotopic labels.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Solvent: DMSO-d₆
Experiments:
-
¹H-NMR: To confirm the proton environment. The spectrum is expected to show the absence of signals corresponding to the deuterated positions.
-
¹³C-NMR: To confirm the carbon skeleton and the position of the ¹³C label, which will show a significantly enhanced signal.
Data Analysis: The chemical shifts and coupling constants of the observed signals are compared with the expected structure of this compound.
Diagrams
The following diagrams illustrate the workflow for the Certificate of Analysis and the signaling pathway relevant to the mechanism of action of Hydroflumethiazide.
Caption: Workflow for generating a Certificate of Analysis.
Caption: Simplified mechanism of action of Hydroflumethiazide.
References
Technical Guide: Isotopic Labeling and Purity of Hydroflumethiazide-¹³CD₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic labeling of Hydroflumethiazide with Carbon-13 and Deuterium (Hydroflumethiazide-¹³CD₂) and the analytical methodologies for assessing its purity. Given the limited publicly available data specifically for Hydroflumethiazide-¹³CD₂, this guide synthesizes information from closely related isotopically labeled analogs and established principles of isotopic labeling and analysis.
Introduction to Isotopic Labeling
Isotopic labeling is a technique used to track the passage of a substance through a system. By replacing specific atoms in a molecule with their heavier, stable isotopes (like ¹³C for ¹²C, and D for H), the labeled compound becomes distinguishable by mass-sensitive analytical methods without altering its chemical properties. Hydroflumethiazide-¹³CD₂, as a stable isotope-labeled internal standard, is crucial for accurate quantification of Hydroflumethiazide in complex biological matrices during pharmacokinetic and metabolic studies.
Synthesis of Hydroflumethiazide-¹³CD₂
A likely multi-step synthesis would involve:
-
Preparation of an Isotopically Labeled Precursor: A key intermediate would be synthesized incorporating the ¹³C and deuterium atoms. This could involve the use of a ¹³C-labeled carbonyl source and a deuterated reducing agent.
-
Cyclization: The labeled intermediate would then be reacted with 4-amino-6-(trifluoromethyl)benzene-1,3-disulfonamide to form the heterocyclic ring of Hydroflumethiazide, now containing the ¹³C and deuterium labels at the desired positions.
-
Purification: The final product would undergo rigorous purification, typically using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) to ensure high chemical purity.
Characterization and Purity Assessment
The comprehensive characterization of Hydroflumethiazide-¹³CD₂ is essential to validate its identity, chemical purity, and isotopic enrichment. This is typically achieved through a combination of spectroscopic and chromatographic methods.
Data Presentation
The following tables summarize the key specifications for Hydroflumethiazide-¹³CD₂ and provide an example of purity data from a related compound, Hydrochlorothiazide-¹³C,d₂.
Table 1: Specifications of Hydroflumethiazide-¹³C-d₂
| Property | Value |
| Formal Name | 6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1][2][3]thiadiazine-7-sulfonamide-3-¹³C-3,3-d₂ 1,1-dioxide |
| CAS Number | 1189877-11-9[1] |
| Molecular Formula | C₇[¹³C]H₆D₂F₃N₃O₄S₂[1] |
| Molecular Weight | 334.3 |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₂) |
Source: Cayman Chemical. Note the slight difference in nomenclature, implying one ¹³C and two D atoms.
Table 2: Example Certificate of Analysis Data for Hydrochlorothiazide-¹³C,d₂
| Analysis | Specification |
| Appearance | White to off-white (Solid) |
| Purity (HPLC) | 98.64% |
| Isotopic Enrichment | 99.6% |
Source: MedchemExpress.com. This data is for a related compound and serves as a representative example.
Experimental Protocols
3.2.1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity
-
Objective: To determine the chemical purity of the labeled compound and separate it from any unlabeled starting materials or synthesis byproducts.
-
Methodology:
-
Column: A reverse-phase C18 column (e.g., 50 mm x 3.0 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where Hydroflumethiazide has maximum absorbance.
-
Quantification: The peak area of Hydroflumethiazide-¹³CD₂ is compared to the total area of all peaks to calculate the percentage purity.
-
3.2.2. Mass Spectrometry (MS) for Isotopic Enrichment and Identity Confirmation
-
Objective: To confirm the molecular weight of the labeled compound and determine the degree of isotopic enrichment.
-
Methodology:
-
Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Analysis: High-resolution mass spectrometry (HRMS) is used to resolve the isotopic cluster of the molecular ion. The mass difference between the labeled and unlabeled compound is a clear indicator of successful labeling.
-
Isotopic Enrichment Calculation: The relative intensities of the ion peaks corresponding to the fully labeled, partially labeled, and unlabeled species are used to calculate the percentage of isotopic enrichment. For Hydrochlorothiazide-¹³C,d₂, the deprotonated molecular ions [M-H]⁻ are observed at m/z 296.0 for the unlabeled and m/z 299.0 for the labeled compound.
-
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the exact location of the isotopic labels within the molecular structure.
-
Methodology:
-
¹H NMR: The absence of signals at the positions where deuterium has been incorporated confirms the location of the deuterium labels.
-
¹³C NMR: An enhanced signal will be observed for the ¹³C-labeled carbon atom, confirming its position. Coupling between the ¹³C and any attached deuterium atoms can also be observed.
-
Visualizations
Mechanism of Action
Hydroflumethiazide is a thiazide diuretic that acts on the distal convoluted tubule of the nephron in the kidney.
Caption: Mechanism of action of Hydroflumethiazide in the distal convoluted tubule.
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the synthesis and purity verification of Hydroflumethiazide-¹³CD₂.
Caption: Workflow for the synthesis and purity assessment of Hydroflumethiazide-¹³CD₂.
References
Hydroflumethiazide: A Technical Guide on the Diuretic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular and physiological mechanisms underlying the diuretic action of hydroflumethiazide. It consolidates quantitative pharmacological data, details relevant experimental protocols, and illustrates key pathways and processes to support advanced research and development in diuretic and antihypertensive therapies.
Core Mechanism of Action: Inhibition of the Na+/Cl- Cotransporter
Hydroflumethiazide is a thiazide diuretic that exerts its primary effect on the kidneys.[1] The principal molecular target is the sodium-chloride symporter (also known as the Na+/Cl- cotransporter or NCC), encoded by the SLC12A3 gene.[2] This transporter is located in the apical membrane of the epithelial cells of the distal convoluted tubule (DCT), a segment of the nephron responsible for reabsorbing approximately 5% of the filtered sodium load.
Under normal physiological conditions, the NCC facilitates the electroneutral transport of one sodium ion (Na+) and one chloride ion (Cl-) from the tubular fluid (lumen) into the DCT cell. The energy for this process is derived from the low intracellular sodium concentration maintained by the basolateral Na+/K+-ATPase pump, which actively transports sodium out of the cell into the interstitial fluid in exchange for potassium. This reabsorption of NaCl increases the osmolarity of the interstitium, creating an osmotic gradient that drives the reabsorption of water.
Hydroflumethiazide acts by binding to an orthosteric site on the NCC, physically occluding the ion translocation pathway. This inhibition prevents the reabsorption of Na+ and Cl- from the tubular fluid. As a result, higher concentrations of these ions remain in the lumen, increasing the osmolarity of the tubular fluid. This, in turn, reduces the osmotic gradient for water reabsorption, leading to an increase in water excretion (diuresis).
References
Hydroflumethiazide-13CD2: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of Hydroflumethiazide-13CD2, a key isotopically labeled internal standard for quantitative bioanalysis. This document details its suppliers, availability, and technical specifications, and provides an illustrative experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to Hydroflumethiazide and its Labeled Analog
Hydroflumethiazide is a thiazide diuretic used in the treatment of hypertension and edema.[1] It primarily acts by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium, chloride, and water.[2][3][4] Additionally, some thiazides, including hydroflumethiazide, exhibit a secondary mechanism through the inhibition of carbonic anhydrase.
In pharmacokinetic and drug metabolism studies, the use of stable isotope-labeled internal standards is critical for achieving accurate and precise quantification of the target analyte in complex biological matrices. This compound is the stable isotope-labeled analog of hydroflumethiazide, designed for use as an internal standard in bioanalytical assays, particularly those employing GC- or LC-MS. The incorporation of carbon-13 and deuterium atoms results in a mass shift, allowing for its differentiation from the unlabeled drug without significantly altering its chemical and physical properties.
Supplier and Availability
This compound is a specialized chemical available from a limited number of suppliers. The following table summarizes the currently identified suppliers and the available technical data for this compound. Researchers are advised to contact the suppliers directly for the most up-to-date information on availability, pricing, and to request lot-specific certificates of analysis.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Additional Information |
| Cayman Chemical | 1189877-11-9 | C₇[¹³C]H₆D₂F₃N₃O₄S₂ | 334.3 | ≥99% deuterated forms (d₁-d₂) | Intended for use as an internal standard for GC- or LC-MS. Soluble in DMSO and Methanol. |
| Pharmaffiliates | 1189877-11-9 | C₇¹³CH₆D₂F₃N₃O₄S₂ | 334.3 | Not specified | Listed as a Hydroflumethiazide impurity. |
Mechanism of Action: Signaling Pathways
Hydroflumethiazide exerts its diuretic and antihypertensive effects through two primary mechanisms of action, which can be visualized as distinct but interconnected signaling pathways.
Inhibition of the Na+-Cl- Symporter in the Distal Convoluted Tubule
The principal mechanism of action for thiazide diuretics is the blockade of the sodium-chloride (Na+-Cl-) symporter (encoded by the SLC12A3 gene) located on the apical membrane of epithelial cells in the distal convoluted tubule (DCT) of the kidney. This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. The increased concentration of these ions in the tubular fluid leads to an osmotic increase in water excretion, resulting in diuresis. This, in turn, reduces blood volume and subsequently lowers blood pressure.
Caption: Mechanism of Hydroflumethiazide in the Distal Convoluted Tubule.
Carbonic Anhydrase Inhibition
Hydroflumethiazide also possesses a secondary activity as a carbonic anhydrase inhibitor. Carbonic anhydrases are enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. In the proximal tubule of the kidney, inhibition of carbonic anhydrase leads to a decrease in the reabsorption of bicarbonate, sodium, and water, thus contributing to a mild diuretic effect. While this effect is weaker than the inhibition of the Na+-Cl- symporter, it contributes to the overall therapeutic action of the drug.
Caption: Inhibition of Carbonic Anhydrase by Hydroflumethiazide.
Illustrative Experimental Protocol: Quantification of Hydroflumethiazide in Human Plasma using LC-MS/MS
The following is an illustrative experimental protocol for the quantification of hydroflumethiazide in human plasma using this compound as an internal standard. This protocol is based on established methods for the analysis of thiazide diuretics and may require optimization for specific instrumentation and laboratory conditions.
Materials and Reagents
-
Hydroflumethiazide analytical standard
-
This compound internal standard
-
HPLC-grade acetonitrile and methanol
-
Ammonium formate
-
Formic acid
-
Human plasma (with appropriate anticoagulant)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Milli-Q or equivalent purified water
Preparation of Standard and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of hydroflumethiazide and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the hydroflumethiazide stock solution in a 50:50 (v/v) acetonitrile:water mixture to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.
-
Spiked Samples: Spike blank human plasma with the working standard solutions to create calibration curve (CC) and quality control (QC) samples at various concentrations.
Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma sample (blank, CC, QC, or unknown), add 10 µL of the internal standard working solution.
-
Vortex mix the samples.
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma samples onto the SPE cartridges.
-
Wash the cartridges with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column (e.g., Hypersil Gold C18, 50 mm x 3.0 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 5.0 mM ammonium formate in water with 0.1% formic acid (e.g., 80:20 v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions (Illustrative):
-
Hydroflumethiazide: To be determined by infusion and optimization.
-
This compound: To be determined by infusion and optimization.
-
Data Analysis
The concentration of hydroflumethiazide in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the spiked plasma standards.
Caption: General workflow for the bioanalysis of Hydroflumethiazide.
Conclusion
This compound is an essential tool for researchers in drug development and clinical pharmacology, enabling the accurate and reliable quantification of hydroflumethiazide in biological samples. While the number of direct suppliers is limited, its availability facilitates crucial pharmacokinetic and bioequivalence studies. The well-understood mechanisms of action of thiazide diuretics provide a solid foundation for interpreting the results of such studies. The provided illustrative protocol offers a starting point for the development of robust bioanalytical methods, which should be validated according to regulatory guidelines to ensure data integrity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. Thiazide Diuretics’ Mechanism of Action: How Thiazides Work - GoodRx [goodrx.com]
- 4. Hydroflumethiazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Safety and Handling of Hydroflumethiazide-13CD2: A Technical Guide
This guide provides comprehensive safety and handling information for Hydroflumethiazide-13CD2, intended for researchers, scientists, and professionals in drug development. The following guidelines are based on the known properties of the parent compound, Hydroflumethiazide, as the isotopic labeling with 13C and Deuterium is not expected to alter its chemical reactivity or toxicological profile.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary health hazards are related to its potential for sensitization and allergic reactions.
GHS Classification:
-
Respiratory Sensitization: Category 1 (H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled)
-
Skin Sensitization: Category 1 (H317: May cause an allergic skin reaction)
-
Carcinogenicity: Suspected of causing cancer (Category 2)
Pictograms:
Health Hazard
Signal Word: Danger
Potential Health Effects:
-
Inhalation: May cause irritation and potential allergic reactions.[1]
-
Skin Contact: May cause irritation and allergic skin reactions.[1]
-
Eye Contact: Causes mild irritation.
-
Ingestion: May cause irritation and has a slightly bitter taste. Overdose may lead to severe symptoms including difficulty breathing and coma.
Toxicological Data
The following table summarizes the available toxicological data for Hydroflumethiazide.
| Parameter | Value | Species | Route | Reference |
| LD50 | >10 g/kg | Mouse | Oral | |
| LD50 | 6,280 mg/kg | Mouse | Intraperitoneal | |
| Probable Oral Lethal Dose (Human) | 0.5-5 g/kg | Human | Oral |
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C8H8F3N3O4S2 | |
| Molecular Weight | 331.3 g/mol | |
| Appearance | White to cream-colored, finely divided, crystalline powder | |
| Solubility | Acetone (>100 mg/mL), Methanol (58 mg/mL), Acetonitrile (43 mg/mL), Water (0.3 mg/mL), Ether (0.2 mg/mL), Benzene (<0.1 mg/mL). Soluble in dilute alkali. | |
| Melting Point | Not Determined | |
| Flash Point | Not Applicable | |
| Decomposition Temperature | Not Determined |
Experimental Protocols: Safe Handling and Storage
Adherence to the following protocols is crucial to minimize risk when handling this compound.
4.1 Personal Protective Equipment (PPE):
-
Respiratory Protection: Use an approved respirator when handling the powder to avoid inhalation of dust.
-
Hand Protection: Wear chemically compatible gloves. Gloves must be inspected prior to use.
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.
-
Skin and Body Protection: Wear protective clothing.
4.2 General Handling:
-
Minimize dust generation and accumulation.
-
If tablets are crushed or broken, avoid breathing the dust and prevent contact with eyes, skin, and clothing.
-
Work under a chemical fume hood.
-
Wash hands thoroughly after handling.
4.3 Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.
-
Store at room temperature.
-
Store locked up or in an area accessible only to qualified or authorized personnel.
Emergency Procedures
5.1 First-Aid Measures:
| Exposure Route | First-Aid Protocol | Reference |
| Inhalation | Remove to fresh air. If breathing is difficult, seek medical attention. | |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor. | |
| Eye Contact | Flush with copious quantities of tepid water for at least 15 minutes. Consult a doctor. | |
| Ingestion | Flush out mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
5.2 Spill Response:
-
Evacuate and Ventilate: Keep unnecessary personnel away and ensure adequate ventilation.
-
Wear PPE: Don approved respiratory protection, chemically compatible gloves, and protective clothing.
-
Containment: Avoid discharge into drains, water courses, or onto the ground.
-
Clean-up: Wipe up the spillage or collect it using a high-efficiency vacuum cleaner. Avoid breathing dust.
-
Disposal: Place the spillage in an appropriately labeled container for disposal.
-
Decontaminate: Wash the spill site.
5.3 Fire-Fighting Measures:
-
Suitable Extinguishing Media: Water, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: Combustion may produce carbon oxides, nitrogen oxides, hydrogen fluoride, and sulfur oxides.
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.
Visualized Workflows and Pathways
The following diagrams illustrate key safety and handling workflows.
Caption: Emergency first-aid workflow for this compound exposure.
Caption: General workflow for safely handling this compound.
Caption: Step-by-step protocol for responding to a this compound spill.
References
Methodological & Application
Application Note: Quantitative Analysis of Thiazide Diuretics in Human Plasma using Hydroflumethiazide-¹³CD₂ as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the quantitative determination of drugs and their metabolites in complex biological matrices. The use of a stable isotope-labeled (SIL) internal standard is widely regarded as the gold standard in quantitative bioanalysis, as it effectively compensates for variations in sample preparation, chromatography, and mass spectrometric response.[1][2][3][4] This application note describes a robust and sensitive LC-MS/MS method for the quantification of a target thiazide diuretic in human plasma, utilizing Hydroflumethiazide-¹³CD₂ as the internal standard. The similar chemical and physical properties of the SIL internal standard to the analyte ensure high accuracy and precision.
Quantitative Data Summary
The following tables summarize the typical validation parameters for an LC-MS/MS method for the analysis of a thiazide diuretic using a SIL internal standard. The data presented is representative of the performance expected from such a method.
Table 1: Calibration Curve Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Thiazide Diuretic | 0.50 - 500 | ≥ 0.999 |
| Data is representative and compiled from similar methods. |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Thiazide Diuretic | 1.5 (LQC) | 1.48 | 98.7 | 4.5 |
| 200 (MQC) | 205 | 102.5 | 3.2 | |
| 400 (HQC) | 396 | 99.0 | 2.8 | |
| LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Data is representative. |
Table 3: Recovery and Matrix Effect
| Analyte | Concentration Level | Mean Recovery (%) | Matrix Effect (%) |
| Thiazide Diuretic | Low | 89.5 | 97.2 |
| High | 92.1 | 98.5 | |
| Data is representative and compiled from similar methods. |
Experimental Protocols
1. Sample Preparation: Solid Phase Extraction (SPE)
This protocol outlines the extraction of a target thiazide diuretic and the internal standard from human plasma.
-
Materials:
-
Human plasma samples
-
Hydroflumethiazide-¹³CD₂ internal standard working solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (AR grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 30 mg, 1 mL)
-
-
Procedure:
-
Thaw plasma samples to room temperature.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of the Hydroflumethiazide-¹³CD₂ internal standard working solution.
-
Vortex for 10 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
This section details the chromatographic and mass spectrometric conditions for the analysis.
-
Instrumentation:
-
HPLC system with a binary pump, degasser, and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
0.0 min: 10% B
-
2.5 min: 90% B
-
3.0 min: 90% B
-
3.1 min: 10% B
-
5.0 min: End of run
-
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: -4500 V
-
MRM Transitions:
-
Hydroflumethiazide (Analyte): m/z 329.9 > 302.4 (Quantifier), m/z 329.9 > 204.9 (Qualifier)
-
Hydroflumethiazide-¹³CD₂ (Internal Standard): m/z 333.0 > 305.4 (Quantifier)
-
Note: Specific transitions for a different target analyte would need to be optimized.
-
-
Workflow and Pathway Diagrams
Caption: Workflow for quantitative analysis using an internal standard.
The use of Hydroflumethiazide-¹³CD₂ as an internal standard in LC-MS/MS analysis provides a reliable and robust method for the quantification of thiazide diuretics in human plasma. The stable isotope-labeled internal standard effectively corrects for potential variations during sample processing and analysis, leading to high accuracy and precision. The described SPE protocol and LC-MS/MS conditions offer a sensitive and high-throughput approach for bioanalytical studies in clinical and research settings.
References
- 1. scispace.com [scispace.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Application Notes and Protocols for Hydroflumethiazide Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of hydroflumethiazide from biological matrices prior to analysis. The described methods—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP)—are widely employed in bioanalytical laboratories for their efficacy in removing interferences and concentrating the analyte of interest.
Introduction
Hydroflumethiazide is a thiazide diuretic used in the treatment of hypertension and edema. Accurate and reliable quantification of hydroflumethiazide in biological samples such as plasma and urine is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Effective sample preparation is a critical step to ensure the sensitivity, selectivity, and accuracy of the analytical method, typically high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of sample preparation technique depends on the nature of the biological matrix, the required limit of quantification, and the available instrumentation.
Comparative Analysis of Sample Preparation Techniques
The following tables summarize quantitative data for the three primary sample preparation techniques for hydroflumethiazide analysis, collated from various validated bioanalytical methods.
Table 1: Solid-Phase Extraction (SPE) Performance Data
| Parameter | Oasis HLB Cartridge | Phenomenex Strata™-X | RP-select B Cartridge |
| Biological Matrix | Human Plasma | Human Plasma | Human Plasma |
| Recovery (%) | > 85%[1] | ~89%[2] | > 90%[3] |
| Lower Limit of Quantification (LLOQ) | 0.50 ng/mL[1] | 0.50 ng/mL[2] | 10 ng/mL |
| Matrix Effect | Minimal/Insignificant | IS-normalized matrix factor: 0.971-1.024 | Not explicitly reported, but method showed good selectivity |
Table 2: Liquid-Liquid Extraction (LLE) Performance Data
| Parameter | Ethyl Acetate-Dichloromethane | Methyl tert-butyl ether | Ethyl Acetate |
| Biological Matrix | Human Plasma | Human Plasma | Human Urine |
| Recovery (%) | > 80% | ~80.46% | 53-93% |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 5 ng/mL | Not specified |
| Matrix Effect | Not explicitly reported, but method was selective | Not explicitly reported, but method was selective | Not explicitly reported, but method was selective |
Table 3: Protein Precipitation (PP) Performance Data
| Parameter | Acetonitrile | Perchloric Acid | Trichloroacetic Acid (TCA) |
| Biological Matrix | Human Plasma | Human Plasma | Human Plasma |
| Recovery (%) | > 80% | Low and variable | Low and variable |
| Lower Limit of Quantification (LLOQ) | Dependent on subsequent analytical method | Dependent on subsequent analytical method | Dependent on subsequent analytical method |
| Matrix Effect | Can be significant, requires careful optimization | Can be significant | Can be significant |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Solid-Phase Extraction (SPE) Protocol
This protocol is a general guideline based on the use of Oasis HLB cartridges, which are commonly cited for the extraction of thiazide diuretics.
Materials:
-
Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE Cartridges (e.g., 1 mL, 30 mg)
-
Biological sample (e.g., 100 µL human plasma)
-
Internal Standard (IS) solution (e.g., a deuterated analog of hydroflumethiazide)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
1.0% Formic acid in water
-
10% Methanol in water
-
SPE Vacuum Manifold
-
Nitrogen evaporator
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Sample Pre-treatment: Thaw frozen plasma samples to room temperature. To 100 µL of plasma, add 25 µL of the internal standard solution and vortex for 10 seconds. Add 400 µL of 1.0% formic acid and vortex for another 10 seconds.
-
Cartridge Conditioning: Place the Oasis HLB cartridges on the vacuum manifold. Condition the cartridges by passing 1.0 mL of methanol followed by 1.0 mL of water under low vacuum. Do not allow the cartridges to dry out.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge and apply a low vacuum to draw the sample through at a slow, steady rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 1.0 mL of water followed by 1.0 mL of 10% methanol to remove endogenous interferences. Apply vacuum to dry the cartridge for approximately 1-2 minutes after the final wash.
-
Elution: Elute the analyte and internal standard with 1.0 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the reconstitution solution. Vortex to ensure complete dissolution. The sample is now ready for injection into the analytical instrument.
Liquid-Liquid Extraction (LLE) Protocol
This protocol provides a general procedure for LLE based on common methods for hydroflumethiazide and related compounds.
Materials:
-
Biological sample (e.g., 200 µL human plasma)
-
Internal Standard (IS) solution
-
Extraction solvent (e.g., Ethyl acetate-dichloromethane, 8:2 v/v)
-
Centrifuge tubes (e.g., 1.5 mL or larger)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Sample Preparation: Pipette 200 µL of plasma into a centrifuge tube. Add 50 µL of the internal standard solution and vortex briefly.
-
Extraction: Add 1 mL of the extraction solvent (ethyl acetate-dichloromethane, 8:2 v/v).
-
Vortexing: Cap the tube and vortex vigorously for 2-3 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 4000 x g) for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube, being careful not to disturb the lower aqueous layer and the protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in a known volume (e.g., 100 µL) of the reconstitution solution. Vortex to dissolve the residue completely. The sample is now ready for analysis.
Protein Precipitation (PP) Protocol
This protocol outlines a general protein precipitation procedure using acetonitrile, a commonly used and effective precipitating agent.
Materials:
-
Biological sample (e.g., 100 µL human plasma)
-
Internal Standard (IS) solution
-
Acetonitrile (ACN), chilled
-
Centrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: In a centrifuge tube, combine 100 µL of plasma with an appropriate volume of the internal standard solution.
-
Precipitation: Add a sufficient volume of chilled acetonitrile. A common ratio is 3:1 or 4:1 (v/v) of acetonitrile to plasma. For 100 µL of plasma, add 300-400 µL of ACN.
-
Vortexing: Cap the tube and vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g or higher) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analyte and internal standard, and transfer it to a clean tube or an autosampler vial.
-
Analysis: The supernatant can be directly injected into the LC-MS/MS system. In some cases, an evaporation and reconstitution step may be necessary to concentrate the sample or to make the solvent composition compatible with the mobile phase.
Conclusion
The choice of sample preparation technique for hydroflumethiazide analysis is a critical decision that impacts the overall performance of the bioanalytical method. Solid-phase extraction generally offers the cleanest extracts and highest recovery, making it suitable for methods requiring low limits of quantification. Liquid-liquid extraction provides a good balance between cleanliness and ease of use. Protein precipitation is the simplest and fastest method but may suffer from significant matrix effects and lower recovery, often requiring more extensive method development and validation to ensure accuracy and precision. The protocols and data presented here serve as a comprehensive guide for researchers to select and implement the most appropriate sample preparation strategy for their specific analytical needs.
References
- 1. Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. development-of-solid-phase-extraction-method-and-its-application-for-determination-of-hydrochlorothiazide-in-human-plasma-using-hplc - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols for In Vitro Assays Using Hydroflumethiazide-13CD2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the recommended concentration of Hydroflumethiazide-13CD2 for various in vitro assays. This document includes recommended concentration ranges derived from pharmacokinetic data, detailed protocols for relevant assays, and diagrams of the key signaling pathway and experimental workflows.
Introduction
Hydroflumethiazide is a thiazide diuretic that primarily acts by inhibiting the sodium-chloride symporter (SLC12A3, also known as NCC), which is predominantly expressed in the distal convoluted tubule of the kidney.[1][2][3] This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in diuresis and a reduction in blood pressure.[1][2] this compound is a stable isotope-labeled version of hydroflumethiazide, which is an invaluable tool for pharmacokinetic and metabolic studies, as well as for use as an internal standard in analytical methods. For in vitro assays, its biochemical activity is expected to be identical to that of the unlabeled compound.
Recommended Concentration Range
The optimal concentration for in vitro assays should be determined empirically for each specific cell type and experimental endpoint. However, a rational starting range can be derived from the peak plasma concentration (Cmax) observed in humans. Following a 100 mg oral dose, the mean peak plasma level of hydroflumethiazide was found to be approximately 0.301 µg/mL. This is equivalent to approximately 0.91 µM.
For in vitro studies, it is common practice to test a range of concentrations around and significantly higher than the Cmax to account for differences between the in vivo and in vitro environments. A typical starting point is to test concentrations ranging from 1 to 200 times the Cmax.
Table 1: Recommended Concentration Ranges for this compound in In Vitro Assays
| Concentration Range (µM) | Rationale | Potential Applications |
| 0.1 - 10 | Encompasses the clinically relevant Cmax. | - Initial screening for SLC12A3 inhibition. - Assessing effects at physiologically relevant concentrations. |
| 10 - 100 | Represents a supra-physiological range often used in in vitro studies to elicit a robust response. | - Determining dose-response curves. - Mechanistic studies of SLC12A3 inhibition. |
| Up to 200 | High concentrations used to confirm target engagement and assess potential off-target effects or cytotoxicity. | - Cytotoxicity assays. - Elucidating maximum inhibitory potential. |
Key Signaling Pathway
The primary target of hydroflumethiazide is the sodium-chloride cotransporter (NCC), encoded by the SLC12A3 gene. The activity of NCC is regulated by the WNK-SPAK/OSR1 signaling pathway. With-no-lysine (WNK) kinases phosphorylate and activate Ste20-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1), which in turn phosphorylate and activate NCC, promoting sodium and chloride reabsorption. Hydroflumethiazide inhibits the transport function of NCC.
Caption: WNK-SPAK/OSR1 signaling pathway regulating NCC activity.
Experimental Protocols
Functional Assessment of SLC12A3 Inhibition in Xenopus Oocytes
The Xenopus laevis oocyte expression system is a robust method for functionally characterizing ion transporters like SLC12A3. Oocytes are microinjected with cRNA encoding SLC12A3, leading to the expression of the transporter on the oocyte membrane. The activity of the transporter can then be measured by quantifying the uptake of radiolabeled ions in the presence and absence of inhibitors.
Experimental Workflow
Caption: Workflow for SLC12A3 functional assay in Xenopus oocytes.
Detailed Protocol
-
cRNA Preparation: Linearize the plasmid containing the human SLC12A3 cDNA and use an in vitro transcription kit to synthesize capped cRNA. Purify and quantify the cRNA.
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate. Select healthy stage V-VI oocytes.
-
Microinjection: Inject each oocyte with approximately 50 nL of SLC12A3 cRNA (e.g., at a concentration of 1 ng/nL). As a negative control, inject a separate group of oocytes with nuclease-free water.
-
Incubation: Incubate the injected oocytes in Barth's solution at 18°C for 2-4 days to allow for protein expression.
-
Inhibitor Pre-incubation: On the day of the assay, pre-incubate the oocytes in a buffer containing various concentrations of this compound (e.g., 0, 0.1, 1, 10, 100, 200 µM) for 15-30 minutes.
-
Ion Uptake: Replace the inhibitor solution with an uptake solution containing a radiolabeled ion (e.g., 22Na+) and the corresponding concentrations of this compound.
-
Incubation for Uptake: Incubate the oocytes in the uptake solution for a defined period (e.g., 60 minutes).
-
Washing: Stop the uptake by washing the oocytes multiple times with ice-cold, isotope-free uptake buffer to remove extracellular radioactivity.
-
Measurement: Lyse individual oocytes and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the untreated control. Plot the data and determine the IC50 value.
Measurement of Intracellular Chloride Concentration
Inhibition of SLC12A3 by hydroflumethiazide will lead to a decrease in intracellular chloride concentration in cells expressing the transporter. This can be measured using chloride-sensitive fluorescent dyes.
Experimental Workflow
Caption: Workflow for measuring intracellular chloride concentration.
Detailed Protocol
-
Cell Culture: Culture a mammalian cell line stably expressing human SLC12A3 (e.g., HEK293T-SLC12A3) in appropriate growth medium.
-
Cell Seeding: Seed the cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Dye Loading: Load the cells with a chloride-sensitive fluorescent dye, such as N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MQAE), according to the manufacturer's instructions.
-
Washing: Gently wash the cells with a chloride-containing buffer to remove any extracellular dye.
-
Compound Addition: Replace the buffer with a low-chloride buffer containing a range of concentrations of this compound (e.g., 0, 0.1, 1, 10, 100, 200 µM).
-
Incubation: Incubate the plate for a predetermined time to allow for transporter inhibition and changes in intracellular chloride.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. For MQAE, the fluorescence is quenched by chloride, so a decrease in intracellular chloride will result in an increase in fluorescence.
-
Data Analysis: Normalize the fluorescence of the treated wells to the vehicle control wells and plot the change in fluorescence as a function of this compound concentration.
Cell Viability Assay
It is important to assess the cytotoxicity of this compound at the tested concentrations to ensure that the observed effects are due to specific inhibition of SLC12A3 and not a result of general toxicity. A common method for this is the MTT assay.
Experimental Workflow
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol
-
Cell Seeding: Seed the cells to be tested (e.g., HEK293T-SLC12A3 or a relevant kidney cell line) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 200 µM) and include a vehicle control.
-
Incubation: Incubate the cells for a period relevant to your primary assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Conclusion
The provided application notes and protocols offer a framework for the effective use of this compound in in vitro research. By starting with a concentration range informed by human pharmacokinetic data and utilizing appropriate functional and viability assays, researchers can confidently investigate the effects of this compound on its molecular target and downstream cellular processes. It is recommended to optimize the specific conditions for each assay and cell line to ensure robust and reproducible results.
References
Application of Hydroflumethiazide-13CD2 in Preclinical Drug Metabolism and Pharmacokinetics (DMPK) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroflumethiazide is a thiazide diuretic used in the treatment of hypertension and edema. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for effective drug development. Stable isotope-labeled compounds, such as Hydroflumethiazide-13CD2, are valuable tools in preclinical DMPK studies. The incorporation of stable isotopes allows for the differentiation of the administered drug from its endogenous counterparts and facilitates accurate quantification in biological matrices using mass spectrometry. This application note provides an overview of the use of this compound in preclinical DMPK studies, along with detailed protocols for key experiments.
The Role of Stable Isotope Labeling in DMPK
Stable isotope labeling is a cornerstone technique in modern DMPK research.[1] The use of compounds like this compound offers several advantages:
-
Internal Standard for Bioanalysis: Stable isotope-labeled compounds are ideal internal standards for mass spectrometric analysis, as they co-elute with the unlabeled analyte and compensate for variations in sample processing and instrument response.[1]
-
Metabolite Identification: Co-administration of labeled and unlabeled drug can aid in the identification of metabolites by looking for characteristic isotopic patterns in mass spectra.
-
Pharmacokinetic Studies: The use of labeled compounds allows for the accurate determination of pharmacokinetic parameters by distinguishing the administered drug from any potential endogenous sources.[2]
Preclinical DMPK Workflow for an Orally Administered Drug Candidate
A typical preclinical DMPK workflow for an oral drug candidate like Hydroflumethiazide involves a series of in vitro and in vivo studies to characterize its ADME properties. This workflow helps in identifying potential liabilities early in the drug development process and provides essential data for predicting human pharmacokinetics.[3][4]
Figure 1: Preclinical DMPK Workflow for Oral Drug Candidates.
Quantitative DMPK Data for Hydroflumethiazide
A comprehensive search of publicly available scientific literature did not yield specific preclinical (e.g., rat, mouse, dog) quantitative DMPK data for Hydroflumethiazide. The tables below are structured to present such data, which would typically be generated during preclinical development. The values provided for human pharmacokinetic parameters are for reference.
Table 1: In Vitro DMPK Parameters of Hydroflumethiazide
| Parameter | Species | System | Value |
| Aqueous Solubility | - | pH 7.4 Buffer | Data not available |
| Caco-2 Permeability (Papp) | Human | Caco-2 cells | Data not available |
| Plasma Protein Binding (fu) | Human | Plasma | Data not available |
| Rat | Plasma | Data not available | |
| Dog | Plasma | Data not available | |
| Metabolic Stability (t1/2) | Human | Liver Microsomes | Data not available |
| Rat | Liver Microsomes | Data not available | |
| Dog | Liver Microsomes | Data not available | |
| Intrinsic Clearance (CLint) | Human | Liver Microsomes | Data not available |
| Rat | Liver Microsomes | Data not available | |
| Dog | Liver Microsomes | Data not available |
Table 2: In Vivo Pharmacokinetic Parameters of Hydroflumethiazide (Human Data)
| Parameter | Route | Dose | Value | Reference |
| Bioavailability (F) | Oral | 100 mg | Data not available | |
| Clearance (CL) | IV | - | Data not available | |
| Volume of Distribution (Vd) | IV | - | Data not available | |
| Half-life (t1/2) | Oral | 100 mg | ~1.94 hr | |
| Cmax | Oral | 100 mg | 0.301 ± 0.94 µg/mL | |
| Tmax | Oral | 100 mg | 2.12 ± 0.59 hr | |
| Renal Clearance | Oral | 100 mg | 453.4 ± 256.6 mL/min |
Experimental Protocols
Detailed methodologies for key in vitro DMPK experiments are provided below. In these protocols, this compound would be used as an internal standard during the LC-MS/MS analysis to ensure accurate quantification of the parent compound.
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of Hydroflumethiazide.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
Hydroflumethiazide and this compound
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm². Culture for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by determining the permeability of a low-permeability marker like Lucifer yellow.
-
Transport Experiment (Apical to Basolateral): a. Wash the Caco-2 monolayers with pre-warmed HBSS. b. Add HBSS containing the test concentration of Hydroflumethiazide to the apical (donor) side. c. Add fresh HBSS to the basolateral (receiver) side. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
Transport Experiment (Basolateral to Apical): To assess active efflux, perform the experiment in the reverse direction by adding the drug to the basolateral side and sampling from the apical side.
-
Sample Analysis: Analyze the concentration of Hydroflumethiazide in the collected samples by LC-MS/MS, using this compound as the internal standard.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the insert, and C0 is the initial drug concentration in the donor chamber. Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to determine if the compound is a substrate of efflux transporters.
Protocol 2: Metabolic Stability Assay in Liver Microsomes
Objective: To determine the in vitro metabolic stability of Hydroflumethiazide.
Materials:
-
Pooled liver microsomes (human, rat, or dog)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Hydroflumethiazide and this compound
-
Acetonitrile (ACN) with internal standard (this compound)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare a reaction mixture containing liver microsomes in phosphate buffer.
-
Initiation of Reaction: Pre-warm the reaction mixture and a solution of Hydroflumethiazide to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Course Incubation: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing this compound.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Sample Analysis: Analyze the supernatant for the remaining concentration of Hydroflumethiazide using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of Hydroflumethiazide remaining versus time. From the slope of the line, calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).
-
t1/2 = 0.693 / k (where k is the elimination rate constant, i.e., the negative of the slope)
-
CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)
-
Protocol 3: Plasma Protein Binding Assay by Equilibrium Dialysis
Objective: To determine the fraction of Hydroflumethiazide bound to plasma proteins.
Materials:
-
Plasma (human, rat, or dog)
-
Phosphate buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device (e.g., RED device)
-
Hydroflumethiazide and this compound
-
Acetonitrile (ACN)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Spike plasma with Hydroflumethiazide to the desired concentration.
-
Dialysis Setup: Add the spiked plasma to one chamber of the equilibrium dialysis device and PBS to the other chamber, separated by a semi-permeable membrane.
-
Incubation: Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
Sample Collection: After incubation, collect aliquots from both the plasma and the buffer chambers.
-
Sample Analysis: Determine the concentration of Hydroflumethiazide in both the plasma and buffer samples by LC-MS/MS, using this compound as the internal standard.
-
Data Analysis: Calculate the fraction unbound (fu) as follows:
-
fu = (Concentration in buffer chamber) / (Concentration in plasma chamber) The percentage of protein binding is calculated as (1 - fu) * 100.
-
Mechanism of Action Signaling Pathway
Hydroflumethiazide exerts its diuretic and antihypertensive effects by inhibiting the Na-Cl cotransporter (NCC), also known as the thiazide-sensitive cotransporter, in the distal convoluted tubule of the nephron. The regulation of NCC activity is complex and involves a signaling cascade that includes with-no-lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK).
Figure 2: Signaling Pathway of Hydroflumethiazide Action.
WNK kinases phosphorylate and activate SPAK, which in turn phosphorylates and activates the NCC. This leads to the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. Hydroflumethiazide directly inhibits the function of the activated NCC, thereby blocking sodium and chloride reabsorption. This results in an increased excretion of sodium and water (diuresis), leading to a reduction in blood volume and, consequently, a lowering of blood pressure.
Conclusion
References
- 1. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of plasma protein binding on kinetics of capillary uptake and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of the thiazide-sensitive Na+-Cl- cotransporter by the WNK-regulated kinases SPAK and OSR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of a Bioanalytical Method for Hydroflumethiazide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroflumethiazide is a thiazide diuretic used in the management of hypertension and edema.[1][2] Accurate and reliable quantification of hydroflumethiazide in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a comprehensive guide to developing and validating a robust bioanalytical method for hydroflumethiazide, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely used technique for its high sensitivity and selectivity.[3][4]
Physicochemical and Pharmacokinetic Properties of Hydroflumethiazide
A thorough understanding of the analyte's properties is fundamental to developing a successful bioanalytical method.
| Property | Value | Reference |
| Molecular Formula | C₈H₈F₃N₃O₄S₂ | [5] |
| Molecular Weight | 331.3 g/mol | |
| Solubility | Soluble in acetone and methanol; sparingly soluble in ethanol; very slightly soluble in water. | |
| Plasma Protein Binding | Approximately 75% | |
| Time to Peak Plasma Concentration | Approx 1-4 hours | |
| Plasma Elimination Half-Life | 12.4-26.9 hours | |
| Volume of Distribution | 6.4 L/kg | |
| Excretion | Primarily via urine (40-80% as unchanged drug) |
Mechanism of Action
Hydroflumethiazide exerts its diuretic and antihypertensive effects by inhibiting the sodium-chloride (Na+/Cl-) symporter (SLC12A3) in the distal convoluted tubules of the nephron. This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water, sodium, and chloride. The resulting decrease in extracellular fluid volume contributes to the reduction in blood pressure.
Caption: Mechanism of action of Hydroflumethiazide in the distal convoluted tubule.
Experimental Protocols
The following protocols outline a typical workflow for the bioanalysis of hydroflumethiazide in human plasma using LC-MS/MS.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a highly effective technique for extracting hydroflumethiazide from complex biological matrices, providing a cleaner sample compared to protein precipitation or liquid-liquid extraction.
Materials:
-
Human plasma samples
-
Hydroflumethiazide analytical standard
-
Internal Standard (IS) solution (e.g., Hydrochlorothiazide-d2 or a structurally similar compound like hydrochlorothiazide)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
SPE cartridges (e.g., Oasis HLB, Strata-X)
-
Centrifuge
-
SPE manifold
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
Spiking: To 200 µL of plasma sample, add 20 µL of the internal standard working solution. For calibration standards and quality control (QC) samples, add the appropriate volume of hydroflumethiazide working solution.
-
Pre-treatment: Add 200 µL of 2% formic acid in water to the plasma samples and vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump, degasser, and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 column (e.g., Hypersil Gold C18, 50 mm x 3.0 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometric Conditions (Example):
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitored Transition (MRM) | Hydroflumethiazide: To be determined experimentally (e.g., based on precursor and product ions) |
| Internal Standard: To be determined based on the chosen IS | |
| Dwell Time | 100 ms |
| Source Temperature | 500°C |
| Ion Spray Voltage | -4500 V |
Method Validation
The developed method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix samples. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 over the defined concentration range. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and acceptable precision and accuracy. |
| Precision and Accuracy | For QC samples at low, medium, and high concentrations, the precision (%CV) should be ≤ 15% (≤ 20% at LLOQ) and the accuracy (% bias) should be within ±15% (±20% at LLOQ). |
| Recovery | The extraction recovery should be consistent, precise, and reproducible. |
| Matrix Effect | The ion suppression or enhancement from the biological matrix should be minimal and consistent across different sources of matrix. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term (bench-top), long-term (frozen), and post-preparative. |
Data Presentation
The following tables present example quantitative data that should be generated during method validation.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Hydroflumethiazide | 1 - 500 | ≥ 0.995 |
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| LLOQ | 1 | ≤ 20 | ± 20 | ≤ 20 | ± 20 |
| Low | 3 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| Medium | 100 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| High | 400 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Low | 3 | Consistent and reproducible | Close to 100% |
| High | 400 | Consistent and reproducible | Close to 100% |
Experimental Workflow Diagram
Caption: Workflow for the bioanalysis of Hydroflumethiazide in plasma.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Hydroflumethiazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydroflumethiazide | C8H8F3N3O4S2 | CID 3647 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of Hydroflumethiazide using Hydroflumethiazide-13CD2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroflumethiazide is a thiazide diuretic used in the management of hypertension and edema.[1][2][3][4] Therapeutic Drug Monitoring (TDM) of hydroflumethiazide is crucial to optimize dosing, ensure efficacy, and minimize adverse effects. The use of a stable isotope-labeled internal standard (SIL-IS), such as Hydroflumethiazide-13CD2, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The SIL-IS has a similar chemical structure to the analyte, which allows it to mimic the analyte's behavior during sample preparation and analysis, correcting for matrix effects and improving the accuracy and precision of the quantification.
This document provides detailed application notes and protocols for the therapeutic drug monitoring of hydroflumethiazide in human plasma using this compound as an internal standard.
Pharmacokinetic Parameters of Hydroflumethiazide
Understanding the pharmacokinetic profile of hydroflumethiazide is essential for designing effective TDM strategies. Key pharmacokinetic parameters are summarized in the table below.
| Parameter | Value | Reference |
| Absorption | Incompletely but fairly rapidly absorbed from the GI tract. | [5] |
| Peak Plasma Time (Tmax) | 2.12 ± 0.59 hours | |
| Peak Plasma Level (Cmax) | 0.301 ± 0.94 µg/mL | |
| Biological Half-life (t1/2) | Biphasic: ~2 hours (alpha-phase), ~17 hours (beta-phase) | |
| Protein Binding | 74% | |
| Metabolism | Primarily excreted unchanged. One metabolite, 2,4-disulfamyl-5-trifluoromethylaniline, has been identified. | |
| Elimination | Renal excretion. | |
| Usual Adult Dose (Hypertension) | 25 to 50 mg daily. | |
| Usual Adult Dose (Edema) | 50 to 200 mg daily. |
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of hydroflumethiazide in biological matrices due to its high sensitivity, selectivity, and accuracy.
Principle
The method involves the extraction of hydroflumethiazide and the internal standard, this compound, from plasma samples. The extracted analytes are then separated using liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The ratio of the peak area of the analyte to that of the internal standard is used to quantify the concentration of hydroflumethiazide in the sample.
Experimental Protocol
1. Materials and Reagents
-
Hydroflumethiazide analytical standard
-
This compound (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (analytical grade)
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction (LLE) solvents (e.g., ethyl acetate, dichloromethane)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
3. Sample Preparation (Solid-Phase Extraction - SPE)
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 100 µL of plasma, add 10 µL of this compound working solution (concentration to be optimized). Vortex and load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
4. Liquid Chromatography Conditions
-
Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
5. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions:
-
Hydroflumethiazide: m/z 329.9 -> 302.4 (Quantifier), m/z 329.9 -> 204.9 (Qualifier)
-
This compound: To be determined based on the exact mass of the labeled standard. The precursor ion will be shifted by the mass of the isotopes, and the product ion may or may not be shifted depending on the fragmentation pattern.
-
-
Ion Source Parameters: To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
6. Calibration and Quality Control
-
Prepare calibration standards by spiking known concentrations of hydroflumethiazide into drug-free plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Analyze calibration standards and QC samples with each batch of patient samples to ensure the accuracy and precision of the assay.
Method Validation Parameters
The developed LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below, with typical acceptance criteria.
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification - LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Investigated to ensure no significant ion suppression or enhancement |
| Stability | Analyte stability established under various storage and processing conditions |
Diagrams
Mechanism of Action of Hydroflumethiazide
Caption: Mechanism of action of Hydroflumethiazide in the distal convoluted tubule.
Experimental Workflow for Therapeutic Drug Monitoring
Caption: Workflow for hydroflumethiazide analysis using LC-MS/MS.
Conclusion
The therapeutic drug monitoring of hydroflumethiazide using a highly specific and sensitive LC-MS/MS method with a stable isotope-labeled internal standard like this compound is essential for personalized medicine. The protocols and information provided herein offer a comprehensive guide for researchers and clinicians to develop and validate a robust analytical method for the routine monitoring of hydroflumethiazide in patient samples. This approach ensures accurate dose adjustments, leading to improved therapeutic outcomes and patient safety.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Hydroflumethiazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Hydroflumethiazide - Wikipedia [en.wikipedia.org]
- 4. Diucardin (Hydroflumethiazide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Hydroflumethiazide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Application Note: High-Performance Liquid Chromatography Conditions for the Separation and Quantification of Hydroflumethiazide
Introduction
Hydroflumethiazide is a thiazide diuretic used in the management of hypertension and edema. Accurate and reliable quantification of hydroflumethiazide in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful analytical techniques widely employed for this purpose due to their high resolution, sensitivity, and specificity. This application note provides detailed protocols for the separation and analysis of hydroflumethiazide using reversed-phase liquid chromatography with UV and mass spectrometric detection.
Physicochemical Properties of Hydroflumethiazide
A summary of the key physicochemical properties of hydroflumethiazide is presented in Table 1. This information is essential for method development, particularly for selecting appropriate solvents and pH conditions.
Table 1: Physicochemical Properties of Hydroflumethiazide
| Property | Value | Reference |
| Chemical Formula | C₈H₈F₃N₃O₄S₂ | |
| Molecular Weight | 331.29 g/mol | |
| Appearance | White to cream-colored crystalline powder | [1] |
| Melting Point | 270-275 °C | [2] |
| Solubility (at 25°C) | Acetone: >100 mg/mLMethanol: 58 mg/mLAcetonitrile: 43 mg/mLWater: 0.3 mg/mL | [1] |
| pH (1 in 100 dispersion in water) | 4.5 - 7.5 |
Recommended Liquid Chromatography Conditions
Method 1: HPLC with UV Detection
This method is suitable for the routine quality control of hydroflumethiazide in pharmaceutical dosage forms. The conditions are adapted from established methods for closely related thiazide diuretics.
Table 2: HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 20 mM Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with phosphoric acid) in a ratio of 30:70 (v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 273 nm |
| Run Time | Approximately 10 minutes |
Method 2: UPLC-MS/MS for Bioanalytical Applications
This method provides high sensitivity and selectivity, making it ideal for the quantification of hydroflumethiazide in biological matrices such as plasma or urine. The following conditions are based on methods where hydroflumethiazide was used as an internal standard or analyzed in a multi-component screen.
Table 3: UPLC-MS/MS Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition | Reference |
| Column | C18, 2.1 mm x 50 mm, 1.7 µm particle size | |
| Mobile Phase | A: 10 mM Ammonium Acetate in WaterB: AcetonitrileGradient: 95:5 (A:B) | |
| Flow Rate | 0.5 mL/min | |
| Injection Volume | 5 µL | |
| Column Temperature | 35 °C | |
| Ionization Mode | Electrospray Ionization (ESI), Negative | |
| MRM Transition | m/z 329.90 > 302.40 |
Experimental Protocols
Protocol 1: Sample Preparation for Pharmaceutical Formulations (Tablets)
-
Tablet Powder Preparation: Weigh and finely powder a representative number of hydroflumethiazide tablets (typically 20).
-
Stock Solution Preparation: Accurately weigh a portion of the tablet powder equivalent to 25 mg of hydroflumethiazide and transfer it to a 50 mL volumetric flask.
-
Dissolution: Add approximately 30 mL of a suitable solvent (e.g., methanol) and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilution: Allow the solution to cool to room temperature and dilute to the mark with the same solvent. Mix thoroughly.
-
Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Working Solution: Perform further dilutions with the mobile phase to bring the concentration within the linear range of the calibration curve.
Protocol 2: Sample Preparation for Biological Matrices (e.g., Plasma) using Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition an Oasis HLB (or equivalent) SPE cartridge by passing 1 mL of methanol followed by 1 mL of purified water.
-
Sample Loading: To 0.5 mL of plasma sample, add an internal standard (if used). Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of purified water to remove interfering substances.
-
Elution: Elute the hydroflumethiazide from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40 °C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an HPLC vial for injection.
Visualizations
References
Application Notes and Protocols for the Detection of Hydroflumethiazide-13CD2 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of Hydroflumethiazide and its stable isotope-labeled internal standard, Hydroflumethiazide-13CD2, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are intended as a robust starting point for method development and can be adapted to specific instrumentation and matrix requirements.
Introduction
Hydroflumethiazide is a thiazide diuretic used in the treatment of hypertension and edema. Accurate and sensitive quantification of Hydroflumethiazide in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for matrix effects and variations in sample processing and instrument response.
This document details the recommended mass spectrometry settings, liquid chromatography conditions, and sample preparation protocols for the successful detection and quantification of Hydroflumethiazide and this compound.
Mass Spectrometry Settings
The following tables summarize the recommended mass spectrometry parameters for the detection of Hydroflumethiazide and its internal standard, this compound. These parameters should be used as a starting point and may require further optimization based on the specific mass spectrometer being used.
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Hydroflumethiazide | Negative ESI | 329.9 | 302.4 | Primary transition for quantification.[1] |
| Hydroflumethiazide | Negative ESI | 330.0 | 303.0 | Alternative transition for quantification. |
| Hydroflumethiazide | Negative ESI | 330.0 | 160.0 | Qualifier transition for confirmation. |
| This compound | Negative ESI | 333.3 | 305.4 | Predicted quantification transition based on a similar fragmentation pattern to the unlabeled compound. |
Table 2: Compound-Dependent Parameters (Starting Values)
Note: These parameters are based on typical values for similar thiazide diuretics and should be optimized for the specific instrument.
| Compound | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) | Cell Exit Potential (CXP) (V) |
| Hydroflumethiazide (329.9 -> 302.4) | -50 to -100 | -35 to -45 | -10 to -20 |
| Hydroflumethiazide (330.0 -> 303.0) | -50 to -100 | -40 | -10 to -20 |
| Hydroflumethiazide (330.0 -> 160.0) | -50 to -100 | -40 | -10 to -20 |
| This compound | -50 to -100 | -35 to -45 | -10 to -20 |
Table 3: General Mass Spectrometry Source Parameters (Typical Values)
| Parameter | Value |
| IonSpray Voltage | -4500 V |
| Temperature | 500 - 600 °C |
| Curtain Gas (CUR) | 20 - 30 psi |
| Collision Gas (CAD) | Medium |
| Ion Source Gas 1 (GS1) | 40 - 60 psi |
| Ion Source Gas 2 (GS2) | 40 - 60 psi |
Liquid Chromatography Method
Table 4: Liquid Chromatography Parameters
| Parameter | Description |
| HPLC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then re-equilibrate. A typical gradient might be: 0-0.5 min (10% B), 0.5-3.0 min (10-90% B), 3.0-4.0 min (90% B), 4.1-5.0 min (10% B). |
Experimental Protocols
Standard and Sample Preparation Workflow
Protocol 1: Solid Phase Extraction (SPE) from Human Plasma
-
Spiking: To 200 µL of plasma (blank, calibration standards, quality controls, or unknown samples), add 25 µL of the working internal standard solution (this compound).
-
Pre-treatment: Add 200 µL of 4% phosphoric acid in water and vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 1 mL of methanol and 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) from Human Plasma
-
Spiking: To 500 µL of plasma, add the internal standard.
-
Extraction: Add 3 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and n-hexane).
-
Vortexing and Centrifugation: Vortex the mixture for 5-10 minutes, followed by centrifugation at approximately 4000 rpm for 10 minutes to separate the layers.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the residue in the mobile phase.
-
Analysis: Inject the reconstituted sample for LC-MS/MS analysis.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical flow of the quantitative analysis process, from sample introduction to data processing.
Data Presentation
Quantitative data should be summarized in a clear and concise manner. An example table for presenting calibration curve data is provided below.
Table 5: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1500 | 30000 | 0.050 |
| 5 | 7600 | 30500 | 0.249 |
| 10 | 15200 | 30200 | 0.503 |
| 50 | 75500 | 30100 | 2.508 |
| 100 | 151000 | 30300 | 4.983 |
| 500 | 752000 | 30000 | 25.067 |
Conclusion
The methods described in these application notes provide a solid foundation for the sensitive and selective quantification of Hydroflumethiazide using this compound as an internal standard. Adherence to these protocols, with appropriate instrument-specific optimization, will enable researchers to generate high-quality data for a variety of applications in pharmaceutical research and development.
References
Application Notes and Protocols for the Preparation of Hydroflumethiazide-13CD2 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroflumethiazide is a thiazide diuretic utilized in the management of hypertension and edema.[1][2][3] Its isotopically labeled analog, Hydroflumethiazide-13CD2, serves as an essential internal standard for the accurate quantification of hydroflumethiazide in biological matrices using mass spectrometry-based assays, such as GC- or LC-MS. The use of a stable isotope-labeled internal standard is critical for correcting variations in sample preparation and instrument response, thereby ensuring the reliability of analytical data.
These application notes provide a detailed protocol for the preparation of stock solutions of this compound, including information on its physicochemical properties, handling, and storage.
Physicochemical Properties and Safety Data
A comprehensive understanding of the compound's properties is crucial for the accurate preparation of stock solutions and for ensuring laboratory safety.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its unlabeled counterpart.
| Property | This compound | Hydroflumethiazide |
| Molecular Formula | C₇[¹³C]H₆D₂F₃N₃O₄S₂ | C₈H₈F₃N₃O₄S₂ |
| Formula Weight | 334.3 g/mol | 331.3 g/mol |
| Purity | ≥99% deuterated forms (d1-d2) | Pharmaceutical Primary Standard |
| Formulation | Solid | White to cream-colored crystalline powder |
| Solubility | Soluble in DMSO and Methanol | Acetone: >100 mg/mL, Methanol: 58 mg/mL, Acetonitrile: 43 mg/mL, Water: 0.3 mg/mL |
| Storage Temperature | -20°C | 2-8°C |
| Stability | ≥ 4 years | Unstable in alkaline solutions |
Safety Precautions
Hydroflumethiazide may cause respiratory and skin sensitization. Therefore, it is essential to handle the compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid breathing dust or fumes. In case of contact with skin or eyes, rinse immediately with plenty of water.
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
This protocol outlines the steps for preparing a 1 mg/mL stock solution of this compound in methanol.
Materials and Equipment
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This compound solid
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Methanol (HPLC grade or higher)
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Analytical balance
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Volumetric flask (e.g., 1 mL or 5 mL)
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Micropipettes
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Vortex mixer
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Amber glass vials for storage
Procedure
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Equilibration: Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation.
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Weighing: Accurately weigh a precise amount of this compound solid using an analytical balance. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of the compound.
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Dissolution: Quantitatively transfer the weighed solid into a clean, dry volumetric flask of the desired volume (e.g., 1 mL).
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Solvent Addition: Add a small amount of methanol to the volumetric flask to dissolve the solid.
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Vortexing: Gently vortex the flask to ensure complete dissolution of the solid.
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Volume Adjustment: Once the solid is completely dissolved, add methanol to the flask up to the calibration mark.
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Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
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Storage: Transfer the prepared stock solution into a clean, amber glass vial. Label the vial clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer. Store the stock solution at -20°C.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Hydroflumethiazide Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of hydroflumethiazide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect hydroflumethiazide bioanalysis?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix.[1] In the context of hydroflumethiazide bioanalysis using LC-MS/MS, these effects can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal).[1][2] This interference can compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification of hydroflumethiazide in biological samples like plasma or urine.[1]
Q2: What are the common sample preparation techniques to minimize matrix effects for hydroflumethiazide?
A2: The most common sample preparation techniques for hydroflumethiazide and similar thiazide diuretics in biological matrices are:
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Protein Precipitation (PP): A simple and rapid method where a solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins.
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Liquid-Liquid Extraction (LLE): A technique that separates hydroflumethiazide from the aqueous sample matrix into an immiscible organic solvent based on its partitioning behavior.
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Solid-Phase Extraction (SPE): A highly selective method where hydroflumethiazide is retained on a solid sorbent while matrix components are washed away. The purified analyte is then eluted with a suitable solvent.
Q3: How do I choose the most appropriate sample preparation technique?
A3: The choice of technique depends on several factors, including the required sensitivity, sample throughput, and the complexity of the matrix.
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Protein Precipitation is fast and suitable for high-throughput screening but may provide the least clean extracts, potentially leading to more significant matrix effects.
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Liquid-Liquid Extraction offers a good balance between cleanliness and ease of use.
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Solid-Phase Extraction typically yields the cleanest extracts and highest recovery rates, making it ideal for methods requiring high sensitivity and accuracy, though it can be more time-consuming and costly.
Q4: What is an internal standard (IS) and why is it crucial in hydroflumethiazide bioanalysis?
A4: An internal standard is a compound with similar physicochemical properties to the analyte (hydroflumethiazide) that is added at a constant concentration to all samples (calibrators, quality controls, and unknowns) before sample processing. It is used to correct for variability in sample preparation and instrument response. A stable isotope-labeled (SIL) internal standard of hydroflumethiazide is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate compensation. If a SIL IS is not available, a structural analog can be used.
Q5: How can I assess the presence and magnitude of matrix effects in my assay?
A5: The matrix effect can be quantitatively assessed by comparing the peak area of the analyte in a post-extraction spiked sample (blank matrix extract spiked with analyte) to the peak area of the analyte in a neat solution at the same concentration. According to FDA guidelines, this should be evaluated using matrix from at least six different sources. The internal standard-normalized matrix factor should be calculated to determine if the IS adequately compensates for the matrix effect.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Inefficient extraction from the biological matrix. 2. Suboptimal pH for extraction. 3. Inappropriate extraction solvent or SPE sorbent. 4. Analyte degradation during sample processing. | 1. Optimize the extraction procedure (e.g., vortexing time, solvent-to-sample ratio). 2. Adjust the pH of the sample to ensure hydroflumethiazide is in a neutral, extractable form. 3. Test different LLE solvents or SPE cartridges with varying sorbents (e.g., C18, HLB). 4. Investigate analyte stability under the experimental conditions. |
| High Signal Variability (Poor Precision) | 1. Inconsistent sample preparation. 2. Significant and variable matrix effects between samples. 3. Inappropriate internal standard that does not track the analyte's behavior. 4. Instrument instability. | 1. Ensure consistent and precise execution of the sample preparation protocol. Automation can improve reproducibility. 2. Improve the sample cleanup method (e.g., switch from PP to SPE) to reduce matrix interferences. 3. Use a stable isotope-labeled internal standard for hydroflumethiazide if possible. 4. Perform system suitability tests to ensure the LC-MS/MS system is performing optimally. |
| Ion Suppression or Enhancement | 1. Co-elution of endogenous matrix components (e.g., phospholipids, salts) with hydroflumethiazide. 2. Insufficient chromatographic separation. 3. Inadequate sample cleanup. | 1. Modify the chromatographic conditions (e.g., change mobile phase composition, gradient profile, or switch to a different column) to separate the analyte from interfering peaks. 2. Enhance the sample preparation method to remove interfering components. SPE is generally more effective at this than PP or LLE. 3. Dilute the sample, if the assay sensitivity allows, to reduce the concentration of interfering matrix components. |
| Peak Tailing or Broadening | 1. Poor chromatographic conditions. 2. Column degradation or contamination. 3. Injection of a sample in a solvent much stronger than the mobile phase. | 1. Optimize the mobile phase pH and organic content. 2. Use a guard column and/or wash the analytical column. If the problem persists, replace the column. 3. Ensure the final sample extract is reconstituted in a solvent that is of similar or weaker strength than the initial mobile phase. |
Data Presentation: Comparison of Sample Preparation Methods
The following tables summarize quantitative data for different extraction methods for hydrochlorothiazide (a close structural analog often used in method development) and hydroflumethiazide from plasma.
Table 1: Recovery of Hydrochlorothiazide and Hydroflumethiazide from Plasma
| Analyte | Extraction Method | Solvent/Sorbent | Recovery (%) | Reference |
| Hydrochlorothiazide | Liquid-Liquid Extraction | Methyl tert-butyl ether | 80.5 | |
| Hydrochlorothiazide | Liquid-Liquid Extraction | Ethyl acetate-dichloromethane (8:2) | 98.1 | |
| Hydrochlorothiazide | Solid-Phase Extraction | RP-select B cartridge | High (not quantified) | |
| Hydrochlorothiazide | Solid-Phase Extraction | Oasis HLB cartridge | 86.7 | |
| Hydroflumethiazide | Liquid-Liquid Extraction | Not specified | 99.7 |
Table 2: Matrix Effect of Hydrochlorothiazide in Plasma
| Extraction Method | Matrix Effect Assessment | Result | Reference |
| Solid-Phase Extraction | IS-normalized matrix factor | Ranged from 0.971 to 1.024 | |
| Solid-Phase Extraction | Post-extraction spike | Ion enhancement observed but deemed insignificant |
Experimental Protocols
Protocol 1: Protein Precipitation (PP)
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To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard.
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Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.
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Vortex the mixture for 1 minute.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube.
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Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
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Vortex and inject a portion into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
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To 200 µL of plasma sample in a glass tube, add the internal standard.
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Add 1 mL of an appropriate organic solvent (e.g., a mixture of ethyl acetate and dichloromethane, 8:2 v/v).
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Vortex for 2 minutes to ensure thorough mixing.
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Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
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Carefully transfer the upper organic layer to a new tube.
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Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
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Vortex and inject a portion into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
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To 100 µL of plasma, add the internal standard.
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Pre-treat the plasma sample by adding an appropriate buffer (e.g., 100 µL of 0.1 M HCl) and vortex.
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Condition the SPE cartridge (e.g., Oasis HLB) by passing 1 mL of methanol followed by 1 mL of water.
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Load the pre-treated sample onto the conditioned cartridge.
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Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
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Elute the hydroflumethiazide and internal standard with 1 mL of methanol into a clean collection tube.
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Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
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Vortex and inject a portion into the LC-MS/MS system.
Visualizations
Caption: Workflow for sample preparation in hydroflumethiazide bioanalysis.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. eijppr.com [eijppr.com]
- 2. Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hydroflumethiazide-13CD2 Signal Intensity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantitative analysis of Hydroflumethiazide-13CD2 using LC-MS/MS. Our goal is to help you enhance signal intensity, ensure data accuracy, and maintain robust analytical performance.
Troubleshooting Guide: Low Signal Intensity of this compound
Low or inconsistent signal intensity of the deuterated internal standard can compromise the accuracy and precision of your analytical method. This guide provides a structured approach to identifying and resolving common issues.
Problem: Weak or No Signal Detected for this compound
| Potential Cause | Recommended Action |
| Incorrect Mass Spectrometer Settings | Verify the precursor and product ion m/z values for this compound. Optimize source parameters such as ion spray voltage, gas flows (nebulizer, curtain, collision), and temperature. Thiazide diuretics like hydroflumethiazide generally show a good response in negative ion mode (ESI-).[1][2] |
| Inappropriate Mobile Phase Composition | Ensure the mobile phase pH is suitable for promoting the ionization of hydroflumethiazide. Acidic mobile phases with additives like formic acid or ammonium formate are commonly used.[3][4] Experiment with different organic modifiers (e.g., acetonitrile, methanol) and their ratios with the aqueous phase to enhance signal.[1] |
| Suboptimal Chromatographic Separation | Poor peak shape or co-elution with interfering matrix components can suppress the signal. Evaluate different C18 columns or consider alternative stationary phases. Adjust the gradient or isocratic conditions to achieve a sharp, symmetrical peak. |
| Sample Preparation Issues | Inefficient extraction can lead to low recovery of the internal standard. Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the final sample solvent is compatible with the mobile phase to prevent peak distortion. |
| Degradation of the Internal Standard | Assess the stability of this compound in your stock solutions and final samples. Protect solutions from light and store them at appropriate temperatures. |
Problem: Inconsistent or Drifting Signal Intensity
| Potential Cause | Recommended Action |
| Matrix Effects (Ion Suppression or Enhancement) | Matrix components co-eluting with the internal standard can suppress its ionization. Improve sample cleanup to remove interfering substances. Adjusting the chromatography to separate the analyte and internal standard from the matrix interferents can also be effective. |
| Isotopic Exchange (Back-Exchange) | Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent, particularly if the mobile phase is highly acidic or basic. This can alter the mass of the internal standard and affect its signal. Incubate the internal standard in the mobile phase for a time equivalent to the analytical run to check for degradation or changes in signal. |
| Carryover | Residual internal standard from a previous high-concentration sample can lead to an artificially high signal in subsequent runs. Optimize the autosampler wash procedure by using a stronger wash solvent and increasing the wash volume and duration. |
| Inconsistent Injection Volume | While an internal standard is meant to correct for injection variability, significant inconsistencies can still impact the overall signal and precision. Ensure the autosampler is functioning correctly and that there are no air bubbles in the sample. |
Frequently Asked Questions (FAQs)
Q1: What are the typical LC-MS/MS parameters for analyzing hydroflumethiazide?
A1: While specific parameters should be optimized for your instrument, the following table summarizes conditions reported in the literature for hydrochlorothiazide (a closely related compound) and hydroflumethiazide.
Table 1: Summary of LC-MS/MS Conditions for Thiazide Diuretics
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Lichrocart RP Select C18 (125 x 4 mm, 5 µm) | Hypersil Gold C18 (50 x 3.0 mm, 5 µm) | Polaris 5 C18-A (dimensions not specified) |
| Mobile Phase | Acetonitrile: 10 mM Ammonium Acetate (95:05, v/v) | Acetonitrile: 5.0 mM Ammonium Formate, pH 4.5 (85:15, v/v) | Methanol: 5mM Ammonium Formate, pH 6.0 (ratio not specified) |
| Flow Rate | 0.5 mL/min | 0.550 mL/min | 0.3 mL/min |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Negative Electrospray Ionization (ESI-) | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (m/z) | 329.90 (for Hydroflumethiazide) | 296.0 (for Hydrochlorothiazide) | 296.0 (for Hydrochlorothiazide) |
| Product Ion (m/z) | 302.40 (for Hydroflumethiazide) | 204.9 (for Hydrochlorothiazide) | 205.0 (for Hydrochlorothiazide) |
Q2: How can I confirm the purity of my this compound internal standard?
A2: The purity of your deuterated internal standard is critical for accurate quantification. You can assess its purity by:
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Reviewing the Certificate of Analysis (CoA): The manufacturer should provide information on the chemical and isotopic purity.
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Injecting a High-Concentration Solution: Analyze a concentrated solution of the internal standard alone. Look for the presence of the unlabeled analyte at its corresponding m/z, which would indicate isotopic impurity. Also, check for other unexpected peaks that could signify chemical impurities.
Q3: What should I do if I observe chromatographic separation between Hydroflumethiazide and this compound (isotope effect)?
A3: A slight separation, known as the isotope effect, can sometimes occur where the deuterated standard elutes slightly earlier than the analyte. If this separation is significant, it can lead to differential matrix effects. To mitigate this:
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Adjust Chromatographic Conditions: Modify the mobile phase composition or temperature to try and improve co-elution.
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Use a Slower Gradient: A shallower gradient can sometimes reduce the separation between the analyte and the internal standard.
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Consider a Different Labeled Standard: If the isotope effect is severe and cannot be resolved chromatographically, using a 13C or 15N labeled standard, if available, can be an alternative as they typically exhibit negligible isotope effects.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application.
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Sample Pre-treatment: To 100 µL of plasma, add 50 µL of the this compound internal standard working solution. Add 100 µL of 5.0 mM ammonium formate (pH 3.0) and vortex.
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Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
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Sample Loading: Load the pre-treated sample onto the SPE cartridge.
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Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol.
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Elution: Elute the analytes with an appropriate volume of a suitable elution solvent (e.g., methanol or a mixture of acetonitrile and methanol).
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a solvent compatible with your mobile phase.
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A decision tree for troubleshooting low signal intensity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advanced LC-MS/MS Analysis for Concurrent Quantification of Metoprolol Succinate and Hydrochlorothiazide in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
Stability of Hydroflumethiazide-13CD2 in different biological matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Hydroflumethiazide-13CD2 in various biological matrices.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental evaluation of this compound stability.
Issue 1: High Variability in Stability Data
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Question: My freeze-thaw stability results for this compound in plasma are showing high variability between replicates. What could be the cause?
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Answer: High variability can stem from several factors. Consider the following troubleshooting steps:
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Inconsistent Freeze-Thaw Cycles: Ensure that all samples undergo the exact same number of freeze-thaw cycles and that the thawing process is consistent. Thawing should ideally be done at room temperature, and the duration of the thaw should be uniform for all samples.[1][2][3][4]
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Matrix Effects: The composition of the biological matrix can vary between aliquots, especially if not properly homogenized. Ensure the matrix is thoroughly mixed before aliquoting.[5]
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Pipetting Errors: Inaccurate pipetting of the internal standard or the sample itself can lead to significant variability. Calibrate your pipettes regularly.
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Incomplete Thawing: Ensure samples are completely thawed and vortexed gently before extraction to ensure a homogenous sample.
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Issue 2: Apparent Degradation of this compound at Room Temperature
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Question: I am observing a significant decrease in the concentration of this compound in plasma samples left on the benchtop for a few hours. Is this expected?
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Answer: Yes, this can be expected. Thiazide diuretics can be unstable under certain conditions. Here's how to troubleshoot this:
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pH of the Matrix: Hydroflumethiazide is known to be unstable in alkaline solutions. The pH of your biological matrix could be contributing to the degradation. Consider adjusting the pH of the sample with a suitable buffer immediately after collection if your analytical method allows.
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Light Exposure: Some thiazides are sensitive to light. Minimize the exposure of your samples to light during handling and processing. Use amber-colored tubes if possible.
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Enzymatic Degradation: Biological matrices contain enzymes that can metabolize drugs. Keeping samples on ice during processing can slow down enzymatic activity.
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Issue 3: Poor Recovery of this compound from Stored Samples
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Question: The recovery of this compound from my long-term stability samples is consistently low. What could be the reason?
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Answer: Low recovery from long-term storage can be due to several factors:
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Adsorption to Container Walls: this compound might adsorb to the surface of the storage containers, especially if they are made of certain types of plastic. Consider using silanized glass vials or low-adsorption polypropylene tubes.
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Degradation Over Time: As with short-term stability, long-term degradation can occur due to pH, temperature fluctuations, and light exposure. Ensure your storage conditions are tightly controlled and monitored.
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Evaporation: Improperly sealed storage containers can lead to sample evaporation over time, concentrating the analyte and affecting accuracy. Ensure vials are tightly capped.
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Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability of this compound.
Q1: What are the key stability tests I should perform for this compound in a bioanalytical method validation?
A1: According to regulatory guidelines, the following stability tests are crucial for bioanalytical method validation:
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Freeze-Thaw Stability: To assess the stability of the analyte after repeated freezing and thawing cycles. A minimum of three cycles is generally recommended.
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Short-Term (Bench-Top) Stability: To evaluate the stability of the analyte in the biological matrix at room temperature for a period equivalent to the sample handling and processing time.
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Long-Term Stability: To determine the stability of the analyte under the intended long-term storage conditions (e.g., -20°C or -80°C). The duration of this study should be at least as long as the time from sample collection to analysis in your study.
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Stock Solution Stability: To assess the stability of the analyte in its stock and working solutions at their storage temperatures.
Q2: What are the acceptable criteria for stability?
A2: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Q3: How does the stability of this compound compare to the non-deuterated form?
A3: While stable isotope-labeled internal standards are generally expected to have similar stability profiles to the analyte, it is essential to experimentally verify this. Deuteration is unlikely to significantly alter the fundamental chemical stability of the molecule under the conditions relevant to bioanalytical sample handling and storage. Therefore, the stability concerns for hydroflumethiazide, such as sensitivity to alkaline pH, should be considered for this compound as well.
Q4: Can I use the same storage conditions for plasma, urine, and tissue homogenates containing this compound?
A4: Not necessarily. The stability of an analyte can be matrix-dependent. You should perform stability studies in each biological matrix you will be analyzing. For instance, the pH and enzymatic content of urine, plasma, and different tissue homogenates can vary significantly, potentially impacting the stability of this compound differently.
Data Presentation
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Cycle 1 Mean Conc. (ng/mL) | % Nominal | Cycle 2 Mean Conc. (ng/mL) | % Nominal | Cycle 3 Mean Conc. (ng/mL) | % Nominal |
| Low | 5 | 4.9 | 98 | 4.8 | 96 | 4.7 | 94 |
| High | 500 | 492 | 98.4 | 485 | 97 | 478 | 95.6 |
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| QC Level | Nominal Conc. (ng/mL) | 0 hours Mean Conc. (ng/mL) | % Nominal | 4 hours Mean Conc. (ng/mL) | % Nominal | 8 hours Mean Conc. (ng/mL) | % Nominal |
| Low | 5 | 5.1 | 102 | 4.9 | 98 | 4.6 | 92 |
| High | 500 | 505 | 101 | 490 | 98 | 475 | 95 |
Table 3: Long-Term Stability of this compound in Human Plasma at -80°C
| QC Level | Nominal Conc. (ng/mL) | 1 Month Mean Conc. (ng/mL) | % Nominal | 3 Months Mean Conc. (ng/mL) | % Nominal | 6 Months Mean Conc. (ng/mL) | % Nominal |
| Low | 5 | 4.9 | 98 | 4.8 | 96 | 4.7 | 94 |
| High | 500 | 495 | 99 | 488 | 97.6 | 480 | 96 |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
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Preparation of QC Samples: Spike blank human plasma with this compound at low and high concentration levels. Aliquot into storage vials.
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Freezing: Store the QC samples at the intended storage temperature (e.g., -80°C) for at least 24 hours.
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Thawing: Remove the samples from the freezer and allow them to thaw completely at room temperature.
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Cycling: Repeat the freeze-thaw cycle two more times for a total of three cycles.
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Analysis: After the final thaw, process and analyze the samples using a validated bioanalytical method. Compare the results to freshly prepared calibration standards.
Protocol 2: Short-Term (Bench-Top) Stability Assessment
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Preparation of QC Samples: Spike blank human plasma with this compound at low and high concentration levels.
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Incubation: Place the QC samples on a laboratory bench at room temperature.
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Time Points: At specified time points (e.g., 0, 4, and 8 hours), take aliquots for analysis.
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Analysis: Process and analyze the samples at each time point using a validated bioanalytical method.
Protocol 3: Long-Term Stability Assessment
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Preparation of QC Samples: Spike blank human plasma with this compound at low and high concentration levels. Aliquot into a sufficient number of vials for all time points.
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Storage: Store the QC samples at the intended long-term storage temperature (e.g., -80°C).
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Time Points: At predetermined time intervals (e.g., 1, 3, and 6 months), retrieve a set of low and high QC samples.
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Analysis: Thaw the samples and analyze them using a validated bioanalytical method against a freshly prepared calibration curve.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for stability experiments.
References
- 1. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. SOP for Freeze Thaw Studies – StabilityStudies.in [stabilitystudies.in]
- 4. Evaluation of Freeze Thaw Cycles on stored plasma in the Biobank of the Norwegian Mother and Child Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
Technical Support Center: Deuterated Internal Standards in Mass Spectrometry
Welcome to the technical support center for the use of deuterated internal standards in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a deuterated internal standard in mass spectrometry?
A deuterated internal standard (IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. Its main role is to serve as an internal reference to correct for variations that can occur during sample preparation, chromatography, and analysis.[1] Because the deuterated IS is chemically almost identical to the analyte, it experiences similar levels of sample loss during extraction, matrix effects (like ion suppression or enhancement), and instrument variability.[1][2] By adding a known quantity of the deuterated IS to every sample, calibrator, and quality control sample, the ratio of the analyte's response to the IS's response is used for quantification. This ratiometric measurement enhances the accuracy and precision of the results.[1]
Q2: What are the critical factors to consider when choosing a deuterated internal standard?
When selecting a deuterated internal standard, several factors are crucial for reliable results:
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Position of Deuterium Labels: Deuterium atoms should be located in stable, non-exchangeable positions within the molecule to prevent their loss during sample processing and analysis.[3] It's best to avoid labeling on heteroatoms such as -OH, -NH, and -SH.
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Isotopic Purity: The standard should have a high level of deuteration to minimize signal overlap with the analyte.
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Mass Shift: A sufficient mass difference, typically 3 amu or more, between the analyte and the standard is necessary to prevent isotopic crosstalk.
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Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure they are subjected to the same matrix effects.
Q3: What is the "deuterium isotope effect" and how can it affect my analysis?
The deuterium isotope effect can cause a slight shift in retention time between the analyte and the deuterated internal standard. This phenomenon occurs because the carbon-deuterium bond is slightly shorter and stronger than the carbon-hydrogen bond, which can lead to minor differences in polarity. If this separation happens in a region of ion suppression, the internal standard might experience a different degree of signal suppression than the analyte, leading to inaccurate quantification.
Q4: How can I assess the isotopic purity of my deuterated standard?
Low isotopic purity, meaning the presence of unlabeled analyte in your standard, can lead to an overestimation of the analyte's concentration in your samples. You can assess the isotopic purity using the following methods:
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High-Resolution Mass Spectrometry (HRMS): By infusing a solution of the deuterated standard directly into a high-resolution mass spectrometer, you can determine the relative intensities of the isotopic peaks and calculate the percentage of each isotopic species.
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Nuclear Magnetic Resonance (NMR) Analysis: Dissolving the standard in a suitable deuterated solvent and acquiring an NMR spectrum can also be used to determine isotopic purity.
Troubleshooting Guides
Issue 1: Isotopic Instability (H/D Exchange)
Symptom: You observe a decreasing signal from your deuterated internal standard over time, or an unexpected increase in the analyte signal. This could be due to isotopic exchange, where deuterium atoms on the standard are replaced by hydrogen atoms from the solvent or matrix.
Troubleshooting Workflow:
References
Minimizing ion suppression in the analysis of thiazide diuretics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize ion suppression in the analysis of thiazide diuretics by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of thiazide diuretics?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (e.g., a thiazide diuretic) in the mass spectrometer's ion source.[1][2] This interference leads to a decreased signal intensity for the analyte, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.[2][3] The phenomenon occurs because interfering species can compete for the available charge during the ionization process or alter the physical properties of the droplets in the electrospray, hindering the efficient formation of gas-phase ions.[4]
Q2: I am observing a low signal for my thiazide diuretic analyte. How can I determine if this is due to ion suppression?
A2: A common method to identify ion suppression is to perform a post-column infusion experiment. In this technique, a constant flow of your thiazide diuretic standard is introduced into the mobile phase after the analytical column. You then inject a blank matrix sample. A dip in the baseline signal of the diuretic at the retention time of interfering matrix components indicates ion suppression. Another straightforward approach is to compare the peak area of your analyte in a standard solution (neat solvent) with the peak area of the analyte spiked into an extracted blank matrix at the same concentration. A significantly lower response in the matrix sample suggests the presence of ion suppression.
Q3: Which sample preparation techniques are most effective at reducing ion suppression for thiazide diuretics?
A3: Effective sample preparation is crucial for removing matrix components that cause ion suppression. For the analysis of thiazide diuretics in biological matrices like plasma, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective than simpler methods like protein precipitation. SPE, in particular, is frequently used in published methods for thiazide diuretics and can provide cleaner extracts by selectively isolating the analytes.
Q4: How can I optimize my chromatographic method to minimize ion suppression?
A4: Chromatographic optimization aims to separate the thiazide diuretic from co-eluting matrix interferences. You can achieve this by:
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Adjusting the mobile phase composition and gradient: Modifying the organic solvent, aqueous phase pH, and gradient profile can significantly alter the retention times of both the analyte and interfering compounds.
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Selecting an appropriate analytical column: Testing different stationary phases (e.g., C18, phenyl-hexyl) can provide different selectivities and improve separation.
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Modifying the flow rate: Reducing the flow rate, especially in electrospray ionization (ESI), can sometimes mitigate ion suppression.
Q5: Can the choice of internal standard help compensate for ion suppression?
A5: Yes, using an appropriate internal standard is a highly effective strategy to compensate for ion suppression. The ideal choice is a stable isotope-labeled internal standard (SIL-IS) of the thiazide diuretic you are analyzing (e.g., Hydrochlorothiazide-d2). A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction of the signal and reliable quantification. If a SIL-IS is not available, a structural analog that elutes very close to the analyte can be used.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low signal intensity for the thiazide diuretic analyte. | Significant ion suppression from the sample matrix. | 1. Improve Sample Preparation: Switch from protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to obtain a cleaner sample extract. 2. Optimize Chromatography: Adjust the mobile phase gradient to better separate the analyte from interfering peaks. 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components. |
| Inconsistent results and poor reproducibility between samples. | Variable matrix effects across different samples. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for sample-to-sample variations in ion suppression. 2. Matrix-Matched Calibration: Prepare your calibration standards in the same biological matrix as your samples to account for consistent matrix effects. |
| Analyte signal is suppressed, but the internal standard signal is stable. | The internal standard is not co-eluting with the analyte and therefore not experiencing the same ion suppression. | 1. Select a Better Internal Standard: Choose an internal standard that has a retention time as close as possible to your analyte. A SIL-IS is the best option. 2. Re-optimize Chromatography: Adjust the chromatographic conditions to ensure the analyte and internal standard co-elute. |
| Ion suppression is still observed even after optimizing sample preparation and chromatography. | The ionization technique is highly susceptible to the specific matrix. | 1. Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is often less prone to ion suppression. 2. Switch Ionization Polarity: Thiazide diuretics like hydrochlorothiazide can often be analyzed in negative ion mode, which may have fewer interferences than positive ion mode. |
Experimental Protocols
Example Protocol: Solid-Phase Extraction (SPE) for Hydrochlorothiazide (HCTZ) from Human Plasma
This protocol is based on methodologies described in published literature for the analysis of HCTZ.
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Sample Pre-treatment:
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To 100 µL of human plasma, add the internal standard solution (e.g., Hydrochlorothiazide-d2).
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Vortex the sample.
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SPE Cartridge Conditioning:
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Condition a Waters Oasis HLB SPE cartridge (1 cc, 30 mg) with 1 mL of methanol followed by 1 mL of deionized water.
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Sample Loading:
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Load the pre-treated plasma sample onto the conditioned SPE cartridge.
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Washing:
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Wash the cartridge with 1 mL of 5.0 mM ammonium formate solution.
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Wash the cartridge with 1 mL of deionized water.
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Dry the cartridge under a stream of nitrogen for 1 minute.
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Elution:
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Elute the analyte and internal standard with 0.5 mL of the mobile phase solution.
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Analysis:
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Inject an aliquot of the eluate into the LC-MS/MS system.
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Example LC-MS/MS Parameters for Hydrochlorothiazide (HCTZ)
The following table summarizes typical starting parameters for the LC-MS/MS analysis of HCTZ, compiled from various studies.
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., Hypersil Gold C18, 50 mm x 3.0 mm, 5 µm) |
| Mobile Phase A | 5.0 mM ammonium formate in water, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic elution with 85% B |
| Flow Rate | 0.550 mL/min |
| Injection Volume | 5.0 µL |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Monitored Transition (HCTZ) | m/z 296.1 -> 205.0 |
| Monitored Transition (IS) | Dependent on the internal standard used. |
Visualizations
Caption: General workflow for the analysis of thiazide diuretics.
Caption: Troubleshooting logic for ion suppression issues.
References
Troubleshooting low recovery of Hydroflumethiazide-13CD2 during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of Hydroflumethiazide-13CD2 during solid-phase extraction (SPE) and liquid-liquid extraction (LLE).
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the recovery of this compound during extraction?
A1: The recovery of this compound is primarily influenced by the pH of the sample, the choice of extraction solvent, the type of solid-phase extraction cartridge, and the presence of matrix effects. Because hydroflumethiazide is acidic with a pKa around 9.0, pH control is critical for ensuring it is in a neutral, less water-soluble state for efficient extraction.[1][2][3]
Q2: My recovery of this compound is low in my solid-phase extraction (SPE) protocol. Where should I start troubleshooting?
A2: A systematic approach is best. We recommend collecting and analyzing the eluate from each step of the SPE process (load, wash, and elution) to pinpoint where the analyte is being lost.[4][5] This will help you determine if the issue is with sample loading, the wash step being too stringent, or inadequate elution.
Q3: Can matrix effects cause low recovery of my internal standard?
A3: Yes, matrix effects from endogenous components in biological samples (e.g., plasma, urine) can significantly impact the ionization of this compound in the mass spectrometer, leading to ion suppression and the appearance of low recovery. While it doesn't cause physical loss during extraction, it directly affects the analytical result. A more rigorous sample cleanup or optimization of chromatographic conditions may be necessary to mitigate these effects.
Q4: What are the ideal pH conditions for extracting this compound?
A4: To ensure maximum recovery, the pH of the sample should be adjusted to at least 2 pH units below the pKa of hydroflumethiazide (pKa ≈ 9.0). Therefore, acidifying the sample to a pH of approximately 5-7 is recommended to neutralize the molecule, making it less water-soluble and more amenable to extraction into an organic solvent or retention on a reversed-phase SPE sorbent. A study on thiazide diuretics extraction from urine acidified the sample to pH 5.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
If you are experiencing low recovery with your SPE method, consider the following troubleshooting steps, summarized in the table below.
Data Presentation: SPE Troubleshooting Parameters
| Potential Cause | Recommended Action | Rationale |
| Incorrect pH of Sample | Adjust sample pH to 5-7 before loading. | To neutralize hydroflumethiazide, increasing its retention on reversed-phase sorbents. |
| Insufficient Cartridge Conditioning/Equilibration | Ensure the cartridge is properly wetted with the recommended solvents (e.g., methanol followed by water or equilibration buffer). | Proper wetting activates the sorbent for optimal interaction with the analyte. |
| Sample Solvent Too Strong | If the analyte is found in the load fraction, dilute the sample with a weaker solvent (e.g., water or buffer) before loading. | A strong organic solvent in the sample can prevent the analyte from retaining on the sorbent. |
| Wash Solvent Too Strong | If the analyte is lost during the wash step, decrease the organic content of the wash solvent. | The wash step should be strong enough to remove interferences but weak enough to retain the analyte. |
| Inadequate Elution | If the analyte is not recovered in the elution step, increase the strength or volume of the elution solvent. Consider adding a small amount of base (e.g., ammonia) to the elution solvent. | A stronger solvent is needed to overcome the interaction between the analyte and the sorbent. Ionizing the analyte by making the elution solvent basic can facilitate its release. |
| Cartridge Overload | If recovery is still low, consider using a larger capacity cartridge or diluting the sample. | Exceeding the binding capacity of the sorbent will cause the analyte to pass through without being retained. |
| Matrix Effects | Evaluate matrix effects by comparing the response of the internal standard in a clean solution versus a post-extraction spiked blank matrix sample. If suppression is observed, further sample cleanup or chromatographic optimization is needed. | Co-eluting matrix components can suppress the ionization of the analyte in the mass spectrometer. |
Low Recovery in Liquid-Liquid Extraction (LLE)
For issues with low recovery during LLE, refer to the following guide.
Data Presentation: LLE Troubleshooting Parameters
| Potential Cause | Recommended Action | Rationale |
| Incorrect pH of Aqueous Phase | Adjust the pH of the aqueous sample to 5-7. | Neutralizing hydroflumethiazide reduces its solubility in the aqueous phase and promotes partitioning into the organic solvent. |
| Inappropriate Extraction Solvent | Select a solvent that matches the polarity of hydroflumethiazide. Ethyl acetate is a commonly used and effective solvent for thiazide diuretics. Other options include diethyl ether or mixtures containing dichloromethane. | The choice of solvent is critical for efficient partitioning of the analyte from the aqueous to the organic phase. |
| Insufficient Solvent to Sample Ratio | Increase the volume of the organic extraction solvent. A ratio of 7:1 (organic:aqueous) is a good starting point for optimization. | A higher volume of organic solvent can improve extraction efficiency. |
| Inadequate Mixing/Shaking | Ensure vigorous mixing (e.g., vortexing) for a sufficient amount of time to allow for efficient partitioning. | Proper mixing increases the surface area between the two phases, facilitating the transfer of the analyte. |
| "Salting Out" Effect Needed | For highly aqueous samples, add a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase before extraction. | This increases the polarity of the aqueous phase, reducing the solubility of the analyte and driving it into the organic phase. |
| Emulsion Formation | Centrifuge the sample at a higher speed to break the emulsion. Alternatively, consider using a different extraction solvent. | Emulsions can trap the analyte at the interface, preventing its complete transfer to the organic layer. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction of this compound from Human Plasma
This protocol is a general guideline and may require optimization.
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Sample Pre-treatment:
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To 500 µL of plasma, add the internal standard (this compound).
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Add 500 µL of 4% phosphoric acid in water to acidify the sample.
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Vortex for 30 seconds.
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SPE Cartridge Conditioning:
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Use a polymeric reversed-phase SPE cartridge (e.g., Strata-X or Oasis HLB).
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Condition the cartridge with 1 mL of methanol.
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Equilibrate the cartridge with 1 mL of deionized water. Do not allow the cartridge to dry.
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Sample Loading:
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Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
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Washing:
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Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
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Elution:
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Elute the analyte with 1 mL of methanol or acetonitrile. A small percentage of a weak base may be added to the elution solvent to improve recovery.
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Collect the eluate.
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Evaporation and Reconstitution:
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Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
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Protocol 2: Liquid-Liquid Extraction of this compound from Urine
This protocol is a general guideline and may require optimization.
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Sample Pre-treatment:
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To 1 mL of urine, add the internal standard (this compound).
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Adjust the sample pH to 5.0 using a suitable buffer (e.g., 1 M sodium phosphate monobasic).
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Extraction:
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Add 5 mL of ethyl acetate to the sample.
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Vortex vigorously for 2 minutes.
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Centrifuge at 4000 rpm for 10 minutes to separate the layers.
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Solvent Transfer:
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Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
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Evaporation and Reconstitution:
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Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
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Visualizations
Caption: Troubleshooting workflow for low recovery in Solid-Phase Extraction (SPE).
Caption: Logical steps for troubleshooting low recovery in Liquid-Liquid Extraction (LLE).
References
Addressing isotopic cross-talk between analyte and internal standard
Welcome to the technical support center for addressing isotopic cross-talk between analytes and their stable isotope-labeled internal standards (SIL-IS) in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reliable quantitative data in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk in mass spectrometry?
A1: Isotopic cross-talk refers to the interference that occurs when the signal of an analyte is affected by the isotopic distribution of its corresponding stable isotope-labeled internal standard (SIL-IS), or vice-versa.[1][2][3] The most common form of this interference is the contribution of the analyte's naturally occurring heavy isotopes to the signal of the SIL-IS.[1][2] This can lead to an artificially inflated signal for the internal standard, which in turn causes an underestimation of the analyte's true concentration.
Q2: What causes isotopic cross-talk?
A2: The primary cause of isotopic cross-talk is the natural abundance of heavy isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O, ³⁴S) in the analyte molecule. For instance, a molecule containing a sulfur atom will have a significant portion of molecules with a mass two daltons higher than the monoisotopic mass due to the ~4.22% natural abundance of ³⁴S. If the mass difference between the analyte and its SIL-IS is small, the M+2 isotopic peak of the analyte can overlap with the signal of the internal standard, leading to inaccurate quantification. This phenomenon is more pronounced in higher molecular weight compounds and those containing elements with significant heavy isotopes like chlorine, bromine, and sulfur.
Q3: How can I detect if isotopic cross-talk is affecting my assay?
A3: A straightforward method to assess isotopic cross-talk is to inject a high-concentration standard of the analyte without the internal standard and monitor the multiple reaction monitoring (MRM) transition of the SIL-IS. Any signal detected in the internal standard's channel is an indication of cross-talk from the analyte. Conversely, you should also analyze a solution containing only the SIL-IS to check for any contribution to the analyte's MRM transition, which could indicate isotopic impurities in the internal standard itself.
Q4: What are the primary strategies to correct for isotopic cross-talk?
A4: There are two main approaches to address isotopic cross-talk:
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Method Optimization: This involves selecting precursor and product ions for your MRM transitions that are unique to the analyte and the internal standard with minimal overlap. This might involve using less abundant fragment ions that are free from isotopic interference.
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Mathematical Correction: If cross-talk cannot be eliminated through method optimization, a mathematical correction can be applied to the data during processing. This involves experimentally determining the percentage of cross-talk and subtracting it from the measured signal of the internal standard. Nonlinear calibration functions can also be employed for more accurate quantification in the presence of isotopic interference.
Troubleshooting Guide
Issue 1: Non-linear calibration curve, especially at high concentrations.
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Symptom: The calibration curve for your analyte shows a downward curve at higher concentrations, leading to poor accuracy for high-concentration quality control (QC) samples.
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Possible Cause: Isotopic cross-talk from the analyte to the internal standard is more pronounced at higher analyte concentrations, artificially inflating the internal standard's signal and causing the response ratio to plateau.
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Troubleshooting Steps:
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Assess Cross-Talk Contribution:
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Prepare a series of analyte standards at different concentrations without the internal standard.
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Analyze these samples and monitor the MRM transition of the internal standard.
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Quantify the peak area of the signal observed in the internal standard channel at each analyte concentration. This represents the cross-talk.
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Optimize MRM Transitions:
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Infuse a standard solution of your analyte and perform a product ion scan to identify all major fragment ions.
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Infuse a standard solution of your SIL-IS and perform a product ion scan.
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Compare the product ion spectra to find fragment ions that are unique to the SIL-IS or have minimal overlap from the analyte's isotopic peaks.
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Apply Mathematical Correction: If optimizing MRM transitions is not feasible, apply a correction factor to your data (see Experimental Protocols section).
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Issue 2: Inaccurate quantification and poor precision.
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Symptom: Your assay shows poor accuracy and precision, with results varying significantly between runs.
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Possible Cause: Uncorrected isotopic cross-talk is introducing a systematic bias in your measurements.
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Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor accuracy and precision due to suspected isotopic cross-talk.
Experimental Protocols
Protocol 1: Experimental Determination of Analyte-to-Internal Standard Cross-Talk
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Prepare Analyte-Only Standards: Prepare a series of calibration standards of the unlabeled analyte in the relevant matrix, covering the entire analytical range of the assay. Do not add the stable isotope-labeled internal standard.
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Sample Analysis: Inject these analyte-only standards into the LC-MS/MS system and acquire data for both the analyte and the internal standard MRM transitions.
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Data Evaluation:
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For each injection, measure the peak area of the analyte in its designated MRM channel (AreaAnalyte).
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Measure the corresponding peak area in the MRM channel of the internal standard (AreaCrosstalk). This signal is due to isotopic contribution from the analyte.
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Calculate Percent Cross-Talk: Calculate the percentage of cross-talk at each concentration level using the following formula:
% Crosstalk = (Area_Crosstalk / Area_Analyte) * 100
Protocol 2: Mathematical Correction of Isotopic Cross-Talk
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Determine the Correction Factor (CF):
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Using the data from Protocol 1, plot the Area_Crosstalk (y-axis) against the Area_Analyte (x-axis).
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Perform a linear regression on this data. The slope of the resulting line is your Correction Factor (CF).
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Apply the Correction to Sample Data: For each experimental sample, measure the peak area of the analyte (AreaAnalyte_Sample) and the measured peak area of the internal standard (AreaIS_Sample_Measured).
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Calculate the Corrected Internal Standard Area: Use the following formula to calculate the corrected peak area of the internal standard:
Corrected_IS_Area = Area_IS_Sample_Measured - (Area_Analyte_Sample * CF)
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Final Concentration Calculation: Use the Corrected_IS_Area for the final concentration calculation of your analyte.
Data Presentation
Table 1: Example Data for Determining Analyte-to-IS Cross-Talk
| Analyte Concentration (ng/mL) | Analyte Peak Area (counts) | Cross-Talk Peak Area in IS Channel (counts) | % Cross-Talk |
| 1 | 10,000 | 50 | 0.50% |
| 10 | 100,000 | 510 | 0.51% |
| 100 | 1,000,000 | 5,050 | 0.51% |
| 500 | 5,000,000 | 25,250 | 0.51% |
| 1000 | 10,000,000 | 51,000 | 0.51% |
Table 2: Comparison of Uncorrected vs. Corrected Quantitative Results
| Sample ID | Uncorrected IS Area | Corrected IS Area | Uncorrected Concentration (ng/mL) | Corrected Concentration (ng/mL) | % Difference |
| QC Low | 250,000 | 249,500 | 9.8 | 10.0 | -2.0% |
| QC Mid | 255,000 | 250,000 | 98.0 | 100.0 | -2.0% |
| QC High | 280,000 | 255,000 | 892.9 | 980.4 | -9.0% |
Signaling Pathways and Workflows
Caption: Diagram illustrating the mechanism of isotopic cross-talk from an analyte to its internal standard.
References
Technical Support Center: Enhancing the Limit of Quantification for Hydroflumethiazide
Welcome to the technical support center for the analysis of hydroflumethiazide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you enhance the limit of quantification (LOQ) for hydroflumethiazide in your experiments.
Troubleshooting Guides
This section provides solutions to common issues encountered during the low-level quantification of hydroflumethiazide.
Issue 1: Poor Sensitivity and Inability to Reach the Desired Lower Limit of Quantification (LLOQ)
Possible Causes & Solutions:
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Suboptimal Sample Preparation: Inefficient extraction and concentration of hydroflumethiazide from the biological matrix can significantly impact sensitivity.
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Solution: Transition from simpler methods like protein precipitation (PPT) to more rigorous techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). SPE, in particular, is highly effective for cleaning up and concentrating diuretics from biological fluids.[1][2] Consider using a strong anion exchange SPE cartridge for effective isolation of acidic compounds like hydroflumethiazide.
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Inefficient Ionization in Mass Spectrometry: The ionization efficiency of hydroflumethiazide in the mass spectrometer source is critical for achieving low detection limits.
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Solution: Hydroflumethiazide, like other thiazide diuretics, ionizes well in negative ion mode Electrospray Ionization (ESI).[3][4] Ensure your LC-MS/MS method is optimized for negative ion detection. The precursor to product ion transition for hydroflumethiazide has been reported as 329.90 > 302.40.[3]
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Suboptimal Chromatographic Conditions: Poor peak shape and width can decrease the signal-to-noise ratio, leading to a higher LOQ.
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Solution: Employ a high-efficiency HPLC or UHPLC column, such as a C18 or C8 stationary phase. Optimize the mobile phase composition. A common mobile phase for thiazide diuretics consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid in water) to ensure good peak shape and retention. A gradient elution may be necessary to separate hydroflumethiazide from matrix interferences.
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Issue 2: High Background Noise and Matrix Effects
Possible Causes & Solutions:
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Insufficient Sample Cleanup: Co-eluting endogenous components from the biological matrix can interfere with the ionization of hydroflumethiazide, leading to ion suppression or enhancement.
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Solution: As mentioned above, employ advanced sample preparation techniques like SPE or LLE to remove interfering matrix components. Additionally, optimizing the chromatographic separation to resolve hydroflumethiazide from the bulk of the matrix components is crucial.
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Contaminated LC-MS System: Contaminants in the mobile phase, tubing, or mass spectrometer ion source can contribute to high background noise.
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Solution: Use high-purity LC-MS grade solvents and additives. Regularly flush the LC system and clean the mass spectrometer's ion source according to the manufacturer's recommendations.
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Issue 3: Poor Reproducibility and Inaccurate Quantification at Low Concentrations
Possible Causes & Solutions:
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Analyte Instability: Hydroflumethiazide may be unstable in the biological matrix or during sample processing and storage. Thiazide diuretics can be susceptible to degradation at certain pH levels and temperatures.
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Solution: Conduct stability studies at each stage of the analytical process, including freeze-thaw cycles, bench-top stability, and long-term storage stability. Ensure samples are stored at appropriate temperatures (e.g., -80 °C) and processed quickly.
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Inappropriate Internal Standard (IS): The use of an unsuitable internal standard can lead to inaccurate quantification.
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Solution: Ideally, a stable isotope-labeled (SIL) internal standard of hydroflumethiazide should be used to compensate for matrix effects and variability in extraction and ionization. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and extraction recovery can be employed. For instance, other thiazide diuretics like hydrochlorothiazide have been used as internal standards for each other in some methods.
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Frequently Asked Questions (FAQs)
Q1: What is a realistic LLOQ to target for hydroflumethiazide in human plasma using LC-MS/MS?
A1: With modern LC-MS/MS instrumentation and optimized methods, achieving an LLOQ in the sub-ng/mL range is feasible. Highly sensitive methods for the structurally similar hydrochlorothiazide have reported LLOQs as low as 500 pg/mL (0.5 ng/mL) and even down to the low parts-per-trillion (ppt) level in plasma. A spectrofluorometric method for hydroflumethiazide reported a limit of detection of 10 ng/mL in plasma.
Q2: Which sample preparation technique is best for achieving the lowest LLOQ for hydroflumethiazide?
A2: Solid-Phase Extraction (SPE) is generally considered the most effective technique for achieving low LLOQs for diuretics in biological matrices. It provides excellent sample cleanup and allows for significant pre-concentration of the analyte. Liquid-Liquid Extraction (LLE) is another effective but often more labor-intensive option. Protein precipitation is a simpler technique but may not provide sufficient cleanup for very low-level quantification due to significant matrix effects.
Q3: What are the key mass spectrometry parameters to optimize for hydroflumethiazide analysis?
A3: For optimal sensitivity, focus on the following parameters in negative ion ESI mode:
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Capillary Voltage: Optimize for a stable and maximal signal for the hydroflumethiazide precursor ion (m/z 329.9).
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Gas Temperatures and Flow Rates: The desolvation gas temperature and flow are critical for efficient solvent evaporation and ion formation.
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Collision Energy: Optimize the collision energy to achieve a robust and specific product ion (e.g., m/z 302.4) for Multiple Reaction Monitoring (MRM).
Q4: How can I minimize ion suppression when analyzing hydroflumethiazide in plasma?
A4: To minimize ion suppression, a combination of strategies is recommended:
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Effective Sample Cleanup: Use SPE or LLE to remove phospholipids and other interfering matrix components.
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Chromatographic Separation: Ensure that hydroflumethiazide is chromatographically separated from the regions where most matrix components elute.
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Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for any residual matrix effects.
Q5: Are there any stability concerns I should be aware of for hydroflumethiazide?
A5: Yes, thiazide diuretics can be unstable under certain conditions. It is crucial to perform stability assessments in the relevant biological matrix. Key stability experiments to conduct include:
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Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.
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Bench-Top Stability: Determine how long the analyte is stable at room temperature in the matrix.
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Long-Term Stability: Evaluate stability in the matrix at the intended storage temperature over time.
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Post-Preparative Stability: Assess the stability of the extracted samples in the autosampler.
Quantitative Data Summary
The following table summarizes the limits of quantification achieved for hydrochlorothiazide (a close structural analog of hydroflumethiazide) using various analytical methods. This data can serve as a benchmark for method development and optimization for hydroflumethiazide.
| Analyte | Method | Matrix | Lower Limit of Quantification (LLOQ) | Reference |
| Hydrochlorothiazide | LC-MS/MS | Human Plasma | 0.5 ng/mL | |
| Hydrochlorothiazide | LC-MS/MS | Human Plasma | 0.78 ng/mL | |
| Hydrochlorothiazide | LC-MS/MS | Human Plasma | 1.25 ng/mL | |
| Hydrochlorothiazide | LC-MS/MS | Human Plasma | 5 ng/mL | |
| Hydrochlorothiazide | LC-MS/MS | Plasma | 2 ppt (pg/mL) | |
| Hydroflumethiazide | Spectrofluorometry | Human Plasma | 10 ng/mL (LOD) |
Experimental Protocols
Protocol: High-Sensitivity LC-MS/MS Method for the Quantification of Hydroflumethiazide in Human Plasma
This protocol is a representative method based on best practices for achieving a low LLOQ for thiazide diuretics.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Conditioning: Condition a strong anion exchange (SAX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 500 µL of human plasma, add an appropriate amount of a stable isotope-labeled internal standard (or a suitable analog). Vortex to mix. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove unretained interferences.
-
Elution: Elute the hydroflumethiazide and internal standard with 1 mL of an acidic organic solvent (e.g., 2% formic acid in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions:
-
Hydroflumethiazide: Q1 m/z 329.9 -> Q3 m/z 302.4
-
Internal Standard (e.g., SIL-Hydroflumethiazide): To be determined based on the specific IS used.
-
-
Ion Source Parameters: Optimize capillary voltage, gas temperatures, and gas flow rates for maximum signal intensity.
Visualizations
Caption: Experimental workflow for enhancing hydroflumethiazide quantification.
Caption: Troubleshooting logic for low LOQ in hydroflumethiazide analysis.
References
Validation & Comparative
A Comparative Guide to the Cross-Validation of Analytical Methods for Hydroflumethiazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantitative determination of hydroflumethiazide: High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the experimental protocols and presents comparative performance data to aid in the selection and cross-validation of a suitable method for your specific application.
The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[1] Key validation parameters, as stipulated by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).
Comparison of Analytical Method Performance
The following tables summarize the validation parameters for HPLC, UV-Vis Spectrophotometry, and LC-MS/MS methods for the analysis of hydroflumethiazide and structurally similar compounds. Data has been compiled from various scientific publications.
Table 1: High-Performance Liquid Chromatography (HPLC) Method Validation Data
| Validation Parameter | Reported Performance for Hydrochlorothiazide/Hydroflumethiazide |
| Linearity Range | 5 - 300 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.05% - 100.58% |
| Precision (% RSD) | Intra-day: < 3.7%, Inter-day: < 10.2% |
| Limit of Quantitation (LOQ) | 5.0 ng/mL |
| Limit of Detection (LOD) | 2.5 ng/mL |
Table 2: UV-Vis Spectrophotometry Method Validation Data
Note: Data for hydrochlorothiazide is presented due to limited direct validation data for hydroflumethiazide. These two molecules are structurally similar thiazide diuretics.
| Validation Parameter | Reported Performance for Hydrochlorothiazide |
| Linearity Range | 2 - 14 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.75% - 101.04% |
| Precision (% RSD) | < 2% |
| Limit of Quantitation (LOQ) | Data not consistently reported |
| Limit of Detection (LOD) | Data not consistently reported |
Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Validation Data
| Validation Parameter | Reported Performance for Hydrochlorothiazide/Hydroflumethiazide |
| Linearity Range | 1.25 - 507.63 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 87.01% - 101.18% |
| Precision (% RSD) | Intra-day: 3.32% - 8.21%, Inter-day: < 15% |
| Limit of Quantitation (LOQ) | 1.25 ng/mL |
| Limit of Detection (LOD) | Data not consistently reported |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on published validation studies and should be adapted and re-validated for specific laboratory conditions and sample matrices.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of hydroflumethiazide in bulk drug and pharmaceutical dosage forms.
-
Chromatographic System:
-
Column: Atlantis dC18 (4.6 x 150 mm, 5 µm) or equivalent C18 column.[1]
-
Mobile Phase: A mixture of 10 mM monobasic potassium phosphate and acetonitrile (80:20, v/v), with the pH adjusted to 3.5 with phosphoric acid.[1]
-
Flow Rate: 1.2 mL/min.[1]
-
Detection: UV detection at 272 nm.[1]
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation: Prepare a stock solution of hydroflumethiazide reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 5-300 ng/mL).
-
Sample Preparation: For drug products, accurately weigh and powder a representative number of tablets. Dissolve a portion of the powder equivalent to a known amount of hydroflumethiazide in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm membrane filter. Dilute the filtrate with the mobile phase to a concentration within the calibration range.
-
Validation Experiments:
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area response against the concentration and determine the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a placebo mixture with known amounts of hydroflumethiazide at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on different days with different analysts and/or equipment.
-
Specificity: Analyze a placebo sample to ensure no interference from excipients at the retention time of hydroflumethiazide. Forced degradation studies can also be performed to demonstrate the method's ability to separate the analyte from its degradation products.
-
UV-Vis Spectrophotometry
This method offers a simpler and more cost-effective approach for the quantification of hydroflumethiazide, particularly in quality control settings.
-
Instrumentation: A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.
-
Solvent: Methanol or a suitable buffer in which the drug is soluble and stable.
-
Standard Solution Preparation: Prepare a stock solution of hydroflumethiazide reference standard in the chosen solvent. Prepare a series of calibration standards by diluting the stock solution to cover the linear range (e.g., 2-14 µg/mL).
-
Sample Preparation: Prepare the sample as described for the HPLC method, using the same solvent as for the standard solutions.
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of hydroflumethiazide by scanning a standard solution over a suitable UV range.
-
Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the determined λmax.
-
-
Validation Experiments:
-
Linearity: Analyze the calibration standards and plot the absorbance against the concentration. Determine the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of hydroflumethiazide at three different concentration levels.
-
Precision: Determine repeatability by measuring the absorbance of a standard solution multiple times. Assess intermediate precision by repeating the measurements on different days.
-
Specificity: Analyze a placebo solution to check for any interference from excipients at the analytical wavelength.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and selective method, particularly suitable for the quantification of hydroflumethiazide in biological matrices such as plasma. In many bioanalytical methods, hydroflumethiazide is used as an internal standard for the quantification of other thiazide diuretics like hydrochlorothiazide.
-
Chromatographic System:
-
Column: Lichrocart RP Select (125 × 4 mm, 5 µm) or a similar reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and 10 mM ammonium acetate buffer.
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions: For hydroflumethiazide, the precursor to product ion transition is m/z 329.90 > 302.40.
-
-
Standard and Sample Preparation: For bioanalytical applications, prepare calibration standards by spiking blank plasma with known concentrations of hydroflumethiazide. Perform sample extraction using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove proteins and other interfering substances.
-
Validation Experiments (Bioanalytical):
-
Selectivity: Analyze blank plasma from multiple sources to ensure no endogenous interferences at the retention time of the analyte and internal standard.
-
Linearity, Accuracy, and Precision: Analyze calibration standards and quality control (QC) samples at low, medium, and high concentrations on multiple days to establish the method's performance characteristics.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, and long-term stability).
-
Method Validation Workflow
The following diagram illustrates the general workflow for the validation of an analytical method, from initial planning to final documentation.
Caption: General workflow for analytical method validation.
References
A Head-to-Head Comparison: Hydroflumethiazide-13CD2 as an Internal Standard in Bioanalysis
In the precise world of bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an internal standard is paramount for achieving accurate and reliable quantification of analytes. For researchers and drug development professionals working with the diuretic Hydroflumethiazide, the selection of an appropriate internal standard is a critical step in method development and validation. This guide provides an objective comparison of Hydroflumethiazide-13CD2, a stable isotope-labeled internal standard (SIL-IS), with other common alternatives, supported by experimental data from published literature.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] Their key advantage lies in their near-identical physicochemical properties to the analyte of interest.[3] This ensures they co-elute chromatographically and exhibit similar ionization and fragmentation behavior, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[3] this compound falls into this category, offering a robust tool for accurate quantification.
This compound vs. Other Internal Standards: A Data-Driven Comparison
The performance of an internal standard is evaluated based on several key parameters, including accuracy, precision, and its ability to track the analyte's behavior throughout the analytical process. The following tables summarize the performance of this compound in comparison to a structural analog internal standard, based on data from bioanalytical method validation studies.
Table 1: Performance Comparison of Internal Standards for Thiazide Diuretic Analysis
| Internal Standard Type | Analyte | Internal Standard | Accuracy (% Nominal) | Precision (% RSD) | Key Observations |
| Stable Isotope-Labeled (13C, D2) | Hydrochlorothiazide | Hydrochlorothiazide-13C, D2 | 98.01% - 103.80%[4] | 3.32% - 8.21% | Excellent tracking of the analyte, leading to high accuracy and precision. Co-elution minimizes the impact of matrix effects. |
| Structural Analog | Hydrochlorothiazide | Hydroflumethiazide | 87.01% - 101.18% | Within acceptable limits (data not specified) | While acceptable, structural analogs may exhibit different chromatographic retention times and ionization efficiencies compared to the analyte, potentially leading to greater variability. |
Table 2: Bioanalytical Method Validation Parameters with a Stable Isotope-Labeled Internal Standard (Hydrochlorothiazide-13C, D2)
| Validation Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 3.005 ng/mL |
| Intra-day Accuracy | 95.16% - 99.37% |
| Inter-day Accuracy | 87.01% - 101.18% |
| Recovery | High and consistent (data not specified) |
The data clearly demonstrates that the use of a stable isotope-labeled internal standard like Hydrochlorothiazide-13C, D2, which shares the same labeling pattern as this compound, results in superior accuracy and precision compared to a structural analog. This is attributed to the SIL-IS's ability to more effectively compensate for analytical variability.
The Critical Difference: 13C vs. Deuterium Labeling
While both Carbon-13 and Deuterium are used to create stable isotope-labeled standards, 13C-labeled standards are often considered superior. Deuterium labeling can sometimes lead to a slight shift in chromatographic retention time compared to the unlabeled analyte, a phenomenon known as the "isotope effect." This can be problematic if the analyte and internal standard elute into regions with different degrees of ion suppression or enhancement from the matrix. In contrast, 13C-labeled standards have physicochemical properties that are virtually identical to their unlabeled counterparts, ensuring true co-elution and more reliable correction for matrix effects. This compound, incorporating both 13C and deuterium, leverages the benefits of a higher mass shift while minimizing the potential for chromatographic separation from the native analyte.
Experimental Protocols
The following are generalized experimental protocols for the analysis of thiazide diuretics using LC-MS/MS with a stable isotope-labeled internal standard.
Sample Preparation: Liquid-Liquid Extraction
-
To 300 µL of plasma sample in a labeled vial, add 50 µL of the internal standard working solution (e.g., this compound in methanol:water).
-
Vortex the samples for 30 seconds.
-
Add 100 µL of a buffer solution (e.g., 2% formic acid in water) and vortex for 1 minute.
-
Add 2.5 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex for 10 minutes and then centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: Agilent 1100 Series HPLC or equivalent
-
Column: Reversed-phase C18 column (e.g., Supelco Discovery C18, 2.1 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 250 µL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for thiazide diuretics.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions for both the analyte and the internal standard.
Visualizing the Workflow and Rationale
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the logical basis for selecting an optimal internal standard.
Conclusion
The selection of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. For the quantification of Hydroflumethiazide, the use of a stable isotope-labeled internal standard, specifically one incorporating Carbon-13 like this compound, is demonstrably superior to structural analogs. The near-identical physicochemical properties of 13C-labeled standards ensure optimal tracking of the analyte, leading to enhanced accuracy, precision, and overall data integrity. While structural analogs can be used, they introduce a higher potential for analytical variability. Therefore, for the most rigorous and defensible bioanalytical results, this compound represents the preferred choice for researchers, scientists, and drug development professionals.
References
- 1. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Guide to Inter-laboratory Variability in Hydroflumethiazide Analysis
For Researchers, Scientists, and Drug Development Professionals
The Importance of Inter-Laboratory Comparison
Inter-laboratory studies, also known as collaborative studies or round-robin tests, are essential for establishing the reproducibility of an analytical method. Reproducibility, defined as the precision obtained by analyzing the same sample across different laboratories, is a key validation parameter.[1] These studies help to identify potential sources of variability, such as differences in instrumentation, reagents, analyst technique, and environmental conditions. By understanding and controlling for these factors, the overall reliability of an analytical method can be significantly improved.
Comparative Analysis of Analytical Methods for Hydroflumethiazide
Several analytical techniques have been employed for the quantification of hydroflumethiazide in various matrices, including plasma, urine, and pharmaceutical formulations. The most common methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Spectrofluorometry. Below is a comparison of these methods based on available single-laboratory validation data.
Table 1: Performance Characteristics of a Spectrofluorometric Method for Hydroflumethiazide
| Parameter | Performance |
| Limit of Detection (LOD) | 10 ng/mL (in plasma) |
| 100 ng/mL (in urine) |
Source: Data compiled from a spectrofluorometric determination study.[2][3]
Table 2: Performance Characteristics of LC-MS/MS Methods for Thiazide Diuretics (including Hydroflumethiazide as an internal standard)
| Parameter | Performance |
| Linearity Range | 1.25–507.63 ng/mL (for Hydrochlorothiazide) |
| Intra-day Accuracy | 87.01–101.18% (for Hydrochlorothiazide) |
| Inter-day Accuracy | 95.16–99.37% (for Hydrochlorothiazide) |
| Recovery | ~86.70% (for Hydrochlorothiazide) |
Note: Data for hydrochlorothiazide is presented as a surrogate to demonstrate typical LC-MS/MS performance for this class of compounds. Hydroflumethiazide was used as an internal standard in this study.[4]
Experimental Protocols: A Closer Look
Detailed and standardized experimental protocols are fundamental to minimizing inter-laboratory variability. Below are summaries of the methodologies for the analytical techniques discussed.
Spectrofluorometric Method
This method is suitable for the determination of hydroflumethiazide in biological fluids like plasma and urine.
Sample Preparation:
-
To 1 mL of plasma or urine, add a suitable internal standard.
-
Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
Instrumentation:
-
A spectrofluorometer is used for detection.
-
The excitation and emission wavelengths are optimized for hydroflumethiazide.
Analysis:
-
A calibration curve is generated by plotting the fluorescence intensity versus the concentration of hydroflumethiazide standards.
-
The concentration of hydroflumethiazide in the unknown samples is determined from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for bioanalysis.
Sample Preparation:
-
To a small volume of plasma (e.g., 200 µL), add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Perform protein precipitation with a solvent like acetonitrile.
-
Alternatively, use solid-phase extraction (SPE) for cleaner samples.
-
Centrifuge the sample and inject the supernatant into the LC-MS/MS system.
Instrumentation:
-
An HPLC or UPLC system is coupled to a tandem mass spectrometer.
-
A C18 reversed-phase column is commonly used for chromatographic separation.
-
The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
Analysis:
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
Workflow for an Inter-Laboratory Comparison Study
To formally assess the inter-laboratory variability of a hydroflumethiazide analytical method, a structured study is required. The following diagram illustrates a typical workflow for such a study.
Conclusion
While a dedicated inter-laboratory study for hydroflumethiazide analysis is not publicly available, the principles of analytical method validation provide a strong framework for ensuring data quality and consistency. By employing well-characterized and validated methods such as HPLC and LC-MS/MS, and by adhering to detailed and standardized protocols, researchers can minimize variability and have greater confidence in their analytical results. Future collaborative studies on hydroflumethiazide would be invaluable in formally establishing the reproducibility of these methods and further enhancing the reliability of data within the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorometric determination of hydroflumethiazide in human plasma and urine after its oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorometric determination of hydroflumethiazide in human plasma and urine after its oral administration | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
A Comprehensive Guide to the Full Validation of Bioanalytical Methods Following FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
The validation of bioanalytical methods is a cornerstone of drug development, ensuring the reliability and quality of pharmacokinetic (PK), toxicokinetic (TK), and biomarker data that inform critical decisions. This guide provides a comprehensive comparison of commonly employed bioanalytical techniques for both small and large molecules, with a focus on the full validation parameters stipulated by the U.S. Food and Drug Administration (FDA).
Comparison of Bioanalytical Methods: Small vs. Large Molecules
The choice of a bioanalytical method is fundamentally dictated by the physicochemical properties of the analyte. Small molecules, typically with a molecular weight under 900 Daltons, are often amenable to chromatographic techniques, while large molecules, such as monoclonal antibodies and other biologics, have historically relied on ligand-binding assays (LBAs).[1] However, advancements in mass spectrometry are increasingly enabling its application to large molecule bioanalysis.[2][3][4]
Small Molecule Analysis: Chromatographic Methods
Chromatographic methods, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are the gold standard for small molecule bioanalysis due to their high sensitivity, specificity, and wide dynamic range.[5] High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is a more cost-effective alternative, suitable when high sensitivity is not a primary requirement.
Table 1: Comparison of Chromatographic Methods for Small Molecule Bioanalysis
| Validation Parameter | HPLC-UV | UPLC-MS/MS | Key Considerations |
| Selectivity/Specificity | Moderate to High | Very High | UPLC-MS/MS can differentiate between structurally similar compounds and metabolites more effectively. |
| Linearity (r²) | >0.990 | >0.997 | Both methods provide excellent linearity. |
| Lower Limit of Quantitation (LLOQ) | 0.5 - 10 ng/mL | 1.25 ng/mL | UPLC-MS/MS is significantly more sensitive. |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Both methods offer good accuracy. |
| Precision (% RSD) | Intra-day: < 4.0% Inter-day: 2.6 - 6.2% | Intra-day: < 8.5% Inter-day: < 11.5% | HPLC-UV may show slightly better precision in some cases. |
| Matrix Effect | Less susceptible | Prone to ion suppression/enhancement | Requires careful evaluation and mitigation strategies for UPLC-MS/MS. |
Large Molecule Analysis: Ligand-Binding Assays vs. LC-MS
Enzyme-linked immunosorbent assays (ELISA) have traditionally been the workhorse for large molecule quantification. However, LC-MS-based methods are gaining prominence due to their ability to provide more detailed structural information and overcome some of the limitations of LBAs.
Table 2: Comparison of Ligand-Binding Assays (ELISA) and LC-MS for Large Molecule Bioanalysis
| Validation Parameter | ELISA | LC-MS/MS | Key Considerations |
| Selectivity/Specificity | High (dependent on reagent quality) | Very High | LC-MS/MS can distinguish between the drug and its metabolites or isoforms. |
| Linearity (r²) | Typically non-linear (4 or 5-parameter logistic fit) | >0.99 | LC-MS/MS offers a wider linear dynamic range. |
| Lower Limit of Quantitation (LLOQ) | Can be more sensitive (e.g., 20 ng/mL) | Generally higher (e.g., 2 µg/mL) | The choice depends on the required sensitivity for the study. |
| Accuracy (% Bias) | Within ±20% | Within ±15% | LC-MS/MS generally offers better accuracy. |
| Precision (% RSD) | <20-25% | <15% | LC-MS/MS typically provides better precision. |
| Reagent Availability | Requires highly specific and characterized antibodies | Generic reagents can often be used, especially in early development. | LBA development can be more time-consuming due to reagent generation. |
| Throughput | Generally higher | Can be lower | ELISA is often more suitable for high-throughput screening. |
Full Bioanalytical Method Validation: Key Experiments and Protocols
A full validation of a bioanalytical method is required when a new method is established or when significant changes are made to an existing validated method. The following sections detail the experimental protocols for the key validation parameters as per FDA guidelines.
Experimental Workflow for Full Bioanalytical Method Validation
Caption: Workflow for full bioanalytical method validation.
Selectivity and Specificity
Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.
Experimental Protocol:
-
Matrix Screening: Obtain at least six different sources of the appropriate biological matrix (e.g., plasma, urine).
-
Blank Analysis: Analyze each blank matrix source to check for interferences at the retention time of the analyte and internal standard (IS).
-
LLOQ Spiking: Spike each of the six blank matrix lots with the analyte at the LLOQ concentration and analyze.
-
Interference Check: For LC-MS methods, evaluate potential interference from concomitant medications and metabolites. For LBAs, assess interference from related endogenous compounds.
-
Acceptance Criteria:
-
The response of interfering peaks in blank samples should be ≤ 20% of the analyte response at the LLOQ and ≤ 5% of the IS response.
-
At least 80% of the matrix lots should produce acceptable results for the LLOQ samples.
-
Accuracy and Precision
Objective: To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter in a series of measurements (precision).
Experimental Protocol:
-
Prepare Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels:
-
Lower Limit of Quantitation (LLOQ)
-
Low QC (≤ 3x LLOQ)
-
Medium QC
-
High QC
-
-
Perform Validation Runs: Conduct a minimum of three independent accuracy and precision runs over at least two days.
-
Analyze Replicates: In each run, analyze a minimum of five replicates of each QC level.
-
Calculations:
-
Accuracy: Calculate the percent bias (%Bias) from the nominal concentration for each replicate. The mean %Bias should be within the acceptance criteria.
-
Precision: Calculate the coefficient of variation (%CV or %RSD) for the replicates at each QC level.
-
-
Acceptance Criteria:
| Analyte Type | QC Level | Accuracy (%Bias) | Precision (%CV) |
| Small Molecules | LLOQ | ±20% | ≤20% |
| Low, Mid, High QC | ±15% | ≤15% | |
| Large Molecules | LLOQ | ±25% | ≤25% |
| Low, Mid, High QC | ±20% | ≤20% |
Stability
Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.
Experimental Protocol:
-
Prepare Stability Samples: Use low and high QC concentration levels for all stability tests.
-
Conduct Stability Assessments:
-
Freeze-Thaw Stability: Subject samples to at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Keep samples at room temperature for a duration that mimics the expected sample handling time.
-
Long-Term Stability: Store samples at the intended storage temperature for a defined period covering the duration of the study.
-
Stock Solution Stability: Evaluate the stability of the analyte and IS in their storage solutions.
-
Post-Preparative Stability: Assess the stability of processed samples in the autosampler.
-
-
Analysis: Analyze the stability samples against a freshly prepared calibration curve and compare the results to the nominal concentrations.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration for small molecules and ±20% for large molecules.
Incurred Sample Reanalysis (ISR)
Objective: To verify the reproducibility of the bioanalytical method using samples from dosed subjects.
Experimental Protocol:
-
Sample Selection: Select a subset of study samples for reanalysis. For clinical studies, this is typically up to 10% of the samples. Samples should be selected around the maximum concentration (Cmax) and in the elimination phase.
-
Reanalysis: Reanalyze the selected samples in a separate run on a different day using the same validated method.
-
Comparison: Calculate the percent difference between the initial and reanalyzed concentrations.
-
Acceptance Criteria: At least two-thirds (67%) of the reanalyzed samples should have a percent difference within ±20% for small molecules and ±30% for large molecules of their mean value.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the logical relationship between the different validation parameters.
Caption: Interrelationship of bioanalytical validation parameters.
Conclusion
A thorough and well-documented full bioanalytical method validation is a regulatory requirement and a scientific necessity to ensure the integrity of data supporting drug development programs. The choice of the analytical platform should be based on the specific needs of the study, considering factors such as the nature of the analyte, required sensitivity, and throughput. By adhering to the principles and protocols outlined in this guide, researchers can confidently generate high-quality bioanalytical data that will withstand regulatory scrutiny.
References
- 1. Quantification of infliximab and adalimumab in human plasma by a liquid chromatography tandem mass spectrometry kit and comparison with two ELISA methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labcorp.com [labcorp.com]
- 3. Hybrid LC-MS/MS vs LBA in Biotherapeutics Analysis | KCAS Bio [kcasbio.com]
- 4. actascientific.com [actascientific.com]
- 5. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of Hydroflumethiazide and Hydrochlorothiazide for Researchers
This guide provides a detailed comparison of the pharmacokinetic profiles of two prominent thiazide diuretics, hydroflumethiazide and hydrochlorothiazide. The information presented is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data and methodologies.
Executive Summary
Hydroflumethiazide and hydrochlorothiazide are both diuretics used in the management of hypertension and edema. While they share a common mechanism of action, their pharmacokinetic properties exhibit notable differences that can influence their clinical application and efficacy. This guide outlines these differences through a comparative data table, detailed experimental protocols for their analysis, and a visual representation of a typical comparative pharmacokinetic study workflow.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for hydroflumethiazide and hydrochlorothiazide, compiled from various studies.
| Pharmacokinetic Parameter | Hydroflumethiazide | Hydrochlorothiazide |
| Bioavailability | ~50% | 60-80% |
| Time to Peak Plasma Concentration (Tmax) | 1-2.5 hours[1] | ~2 hours[2] |
| Peak Plasma Concentration (Cmax) | 0.301 ± 0.94 µg/mL (100 mg dose)[3] | Dose-proportional |
| Plasma Half-life (t½) | ~17 hours | 5.6-14.8 hours[4][5] |
| Volume of Distribution (Vd) | - | 0.83-4.19 L/kg |
| Protein Binding | ~74% | 40-68% |
| Metabolism | Minimally metabolized | Not metabolized |
| Primary Route of Excretion | Renal | Renal (unchanged drug) |
| Percentage of Dose Excreted Unchanged in Urine | 46.7 ± 20.0% (in 24 hours) | >95% |
| Renal Clearance | 453.4 ± 256.6 mL/min | 285 mL/min (in normal renal function) |
Experimental Protocols
To conduct a comparative pharmacokinetic study of hydroflumethiazide and hydrochlorothiazide, the following experimental protocols are recommended:
Study Design
A randomized, open-label, single-dose, crossover study is a suitable design. Healthy adult volunteers would receive a single oral dose of hydroflumethiazide and hydrochlorothiazide on separate occasions, with a washout period of at least five half-lives between administrations.
Subject Recruitment and Ethical Considerations
Enroll healthy, non-smoking adult volunteers who have provided written informed consent. The study protocol should be approved by an independent ethics committee. Subjects should refrain from taking any medication for at least two weeks prior to the study and abstain from alcohol and caffeine for 48 hours before each study period.
Drug Administration and Sample Collection
-
Drug Administration: A single oral dose of hydroflumethiazide (e.g., 50 mg) or hydrochlorothiazide (e.g., 25 mg) is administered with a standardized volume of water after an overnight fast.
-
Blood Sampling: Venous blood samples (approximately 5 mL) are collected into heparinized tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Plasma Separation: Blood samples are centrifuged at 3000 rpm for 10 minutes to separate the plasma. The plasma is then transferred to labeled cryovials and stored at -80°C until analysis.
Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method with UV detection is a robust and widely used technique for the simultaneous quantification of hydroflumethiazide and hydrochlorothiazide in plasma.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add an internal standard (e.g., a structurally similar but chromatographically distinct compound).
-
Add 5 mL of a suitable organic solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume of the mobile phase and inject it into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.02 M phosphate buffer, pH 3.0) in an isocratic or gradient elution mode.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where both drugs exhibit significant absorbance (e.g., 272 nm).
-
Injection Volume: 20 µL.
-
-
Method Validation: The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, sensitivity, recovery, and stability.
Pharmacokinetic Analysis
The plasma concentration-time data for each subject are analyzed using non-compartmental methods to determine the key pharmacokinetic parameters listed in the data table above. Software such as WinNonlin® can be used for this analysis.
Mandatory Visualization
Caption: Workflow of a comparative pharmacokinetic study.
References
- 1. Pharmacokinetics of orally administered hydroflumethiazide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacology in Diuretic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of Bioanalytical Method for Determination of Telmisartan and Hydrochlorothiazide Using HPTLC in Human Plasma [scirp.org]
- 4. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
- 5. ijpcbs.com [ijpcbs.com]
Performance Showdown: Hydroflumethiazide-13CD2 as an Internal Standard in Urine vs. Plasma Bioanalysis
For researchers, scientists, and drug development professionals, the choice of biological matrix and the performance of the internal standard are critical for robust and reliable bioanalytical data. This guide provides a comparative evaluation of Hydroflumethiazide-13CD2's performance as a stable isotope-labeled internal standard (SIL-IS) in two of the most common biological matrices: urine and plasma.
Data Presentation: A Comparative Overview
The performance of an internal standard is intrinsically linked to the bioanalytical method's validation parameters. Below is a summary of typical performance data for a SIL-IS, like Hydrochlorothiazide-13C,d2, in human plasma, and the expected performance characteristics in urine based on similar bioanalytical assays.
Table 1: Performance Characteristics of a Thiazide SIL-IS in Plasma
| Validation Parameter | Typical Performance in Plasma |
| Linearity (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Recovery (%) | Consistent and reproducible (e.g., ~85-105%) |
| Matrix Effect (%) | Minimal and compensated by the SIL-IS |
| Lower Limit of Quantification (LLOQ) | Analyte-dependent (typically low ng/mL) |
Data synthesized from studies on hydrochlorothiazide using a stable isotope-labeled internal standard.
Table 2: Expected Performance Characteristics of this compound in Urine
| Validation Parameter | Expected Performance in Urine | Key Considerations |
| Linearity (r²) | > 0.99 | Higher potential for interference may require more selective extraction. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Urine's variability (pH, osmolality) can impact accuracy if not well-controlled. |
| Precision (% CV) | < 15% (< 20% at LLOQ) | Consistent sample preparation is crucial to minimize variability. |
| Recovery (%) | May be more variable than plasma | The diverse composition of urine can affect extraction efficiency. |
| Matrix Effect (%) | Higher potential for matrix effects compared to plasma. SIL-IS is critical for compensation. | High salt content and endogenous compounds can cause ion suppression or enhancement. |
| Lower Limit of Quantification (LLOQ) | Analyte-dependent, may be higher than in plasma | Potential for higher background noise. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are typical experimental protocols for the analysis of a thiazide diuretic in plasma and urine using a SIL-IS like this compound.
Plasma Sample Preparation and Analysis
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 20 µL of working internal standard solution (this compound in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and this compound would be monitored.
Urine Sample Preparation and Analysis
1. Sample Preparation: Dilute-and-Shoot or Solid-Phase Extraction (SPE)
-
Dilute-and-Shoot (for less concentrated samples):
-
Thaw frozen urine samples at room temperature.
-
Vortex to ensure homogeneity.
-
Centrifuge at 4000 rpm for 10 minutes to remove particulate matter.
-
To 50 µL of supernatant, add 20 µL of internal standard solution (this compound).
-
Add 430 µL of the initial mobile phase to dilute the sample.
-
Vortex and inject into the LC-MS/MS system.
-
-
Solid-Phase Extraction (for cleaner samples and lower detection limits):
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load 500 µL of urine (pre-treated with internal standard and diluted with a buffer to adjust pH).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
2. LC-MS/MS Analysis
-
The LC-MS/MS conditions would be similar to those used for plasma analysis, with potential modifications to the gradient to ensure separation from any urine-specific interferences.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for sample preparation and analysis.
Concluding Remarks
The selection of plasma or urine as a matrix for bioanalysis depends on the specific objectives of the study. Plasma concentrations are often directly correlated with pharmacological activity, while urine analysis can provide information on excretion pathways and total drug exposure over a longer period.
The performance of this compound as a stable isotope-labeled internal standard is expected to be excellent in both matrices. However, the inherent complexity and variability of urine may necessitate more rigorous method development and validation to ensure data quality. The use of a SIL-IS like this compound is paramount in mitigating matrix effects that are more pronounced in urine, thereby ensuring accurate and precise quantification of the target analyte. Researchers should carefully validate their methods in the chosen matrix according to regulatory guidelines to ensure the reliability of their bioanalytical results.
Comparative Guide to Linearity and Range Determination for Hydroflumethiazide Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common analytical methods for the quantitative determination of hydroflumethiazide in pharmaceutical dosage forms: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV) Spectrophotometry. The focus of this comparison is on the critical validation parameters of linearity and range, supported by detailed experimental protocols.
Data Presentation
The following table summarizes the linearity and range data for the two analytical methods.
| Parameter | HPLC Method | UV Spectrophotometric Method |
| Linearity Range | 4.0 - 50 µg/mL | 10 - 35 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 |
| Regression Equation | Not explicitly stated in the provided information. A representative equation would be in the form of y = mx + c, where y is the peak area and x is the concentration. | Not explicitly stated in the provided information. A representative equation would be in the form of y = mx + c, where y is the absorbance and x is the concentration. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the determination of hydroflumethiazide in the presence of other active ingredients, such as spironolactone.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV Detector
-
RP-C18 column (e.g., 220 × 4.6mm i.d., 5 µm particle size)
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydroflumethiazide reference standard
-
Ethanol
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is used, starting with a mixture of water and acetonitrile (97:3, v/v). The proportion of acetonitrile is increased to 35% over a specified period.
-
Flow Rate: 2 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 15 µL
Standard Solution Preparation:
-
Prepare a stock solution of hydroflumethiazide reference standard in ethanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 4.0, 10, 20, 30, 40, and 50 µg/mL).
Sample Preparation (from tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of hydroflumethiazide.
-
Extract the drug from the powder using ethanol with the aid of sonication.
-
Filter the extract and dilute it with the mobile phase to a concentration within the calibration range.
Linearity and Range Determination:
-
Inject the standard solutions in triplicate into the chromatograph.
-
Record the peak areas for each concentration.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Determine the linearity by calculating the correlation coefficient (r²) of the calibration curve. The range is the concentration interval over which the method is shown to be linear.
UV-Visible Spectrophotometric Method (Based on USP Monograph)
This method provides a simpler and more rapid approach for the assay of hydroflumethiazide as a single active ingredient.
Instrumentation:
-
UV-Visible Spectrophotometer
Reagents and Materials:
-
Methanol (analytical grade)
-
Hydroflumethiazide reference standard
Procedure:
Standard Solution Preparation:
-
Accurately weigh about 50 mg of USP Hydroflumethiazide RS and transfer to a 100-mL volumetric flask.
-
Dissolve in and dilute to volume with methanol to obtain a solution with a known concentration of about 500 µg/mL.
-
Pipette 2.0 mL of this solution into a 100-mL volumetric flask and dilute to volume with methanol to obtain a final concentration of about 10 µg/mL.
Sample Solution Preparation (from tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder, equivalent to about 50 mg of hydroflumethiazide, and transfer to a 100-mL volumetric flask.
-
Add about 75 mL of methanol and shake for about 30 minutes.
-
Dilute to volume with methanol and mix.
-
Filter a portion of this solution, discarding the first 10-15 mL of the filtrate.
-
Pipette 2.0 mL of the clear filtrate into a 100-mL volumetric flask and dilute to volume with methanol.
Linearity and Range Determination:
-
Prepare a series of standard solutions of hydroflumethiazide in methanol covering the expected range of concentrations (e.g., 10, 15, 20, 25, 30, 35 µg/mL).
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (approximately 273 nm), using methanol as the blank.
-
Plot a calibration curve of absorbance versus concentration.
-
Determine the linearity from the correlation coefficient of the calibration curve. The range is the concentration interval over which the Beer-Lambert law is obeyed.
Methodology Visualization
Caption: Workflow for Linearity and Range Determination.
Caption: Comparison of HPLC and UV Spectrophotometry.
A Comparative Guide to Specificity and Selectivity Testing for Hydroflumethiazide Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for determining the specificity and selectivity of hydroflumethiazide, a thiazide diuretic used in the management of hypertension and edema. Ensuring the specificity and selectivity of an analytical method is paramount in pharmaceutical development and quality control. A specific method unequivocally assesses the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. Selectivity, a more general term, refers to the ability of a method to differentiate and quantify the analyte in a complex mixture.
This guide delves into the common analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), used for this purpose. It presents supporting experimental data from forced degradation studies and method validation reports to offer a clear comparison of method performance.
Data Presentation: Comparison of Analytical Methods
The following tables summarize quantitative data from various studies on analytical methods used for thiazide diuretics, with a focus on parameters relevant to specificity and selectivity. While specific data for hydroflumethiazide is limited in publicly available literature, data from its close structural analog, hydrochlorothiazide (HCTZ), provides a strong and scientifically relevant basis for comparison. The degradation pathways and analytical behaviors are expected to be very similar.
Table 1: Comparison of HPLC Method Parameters for Thiazide Diuretics
| Parameter | Method 1 (for HCTZ) | Method 2 (for HCTZ) | Method 3 (for Bendroflumethiazide & Hydroflumethiazide) |
| Column | C18 | C8 | C18 |
| Mobile Phase | Methanol:Phosphate Buffer (pH 3.2) (60:40 v/v)[1] | Acetonitrile:Phosphate Buffer (pH 2.9) (7:93 v/v)[2] | Acetonitrile:Water (pH 2.0) |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | Not Specified |
| Detection | UV at 270 nm[1] | UV at 273 nm | Not Specified |
| Known Impurities Separated | Yes (from degradation studies) | Yes (impurities and degradants) | Hydroflumethiazide (as a degradant of Bendroflumethiazide), 5-trifluoromethyl-2,4-disulfamoylaniline (TFSA) |
Table 2: Summary of Forced Degradation Studies and Specificity Results for Thiazide Diuretics
| Stress Condition | Method 1 (HCTZ) | Method 2 (HCTZ) | Observations and Relevance to Hydroflumethiazide |
| Acid Hydrolysis (e.g., 1N HCl, reflux) | Degradation observed, well-separated peaks | Significant degradation | Hydroflumethiazide, with a similar thiazide ring structure, is expected to undergo acid-catalyzed hydrolysis. A key degradation product is likely the corresponding sulfonamide. |
| Base Hydrolysis (e.g., 1N NaOH, reflux) | Significant degradation, well-separated peaks | Major degradation product formed (a primary degradate) | Base-catalyzed hydrolysis is a common degradation pathway for thiazides, leading to the opening of the thiadiazine ring. |
| Oxidative (e.g., H₂O₂) | Degradation observed, distinct degradation peaks | Degradation observed | The sulfonamide and amine functionalities in hydroflumethiazide could be susceptible to oxidation. |
| Thermal (e.g., dry heat) | Minimal degradation | Not specified | Thiazide diuretics are generally more stable to dry heat compared to hydrolytic stress. |
| Photolytic (e.g., UV light) | Small additional peak observed | Not specified | Photodegradation can occur, potentially leading to dehydrogenation or other structural changes. Bendroflumethiazide has been shown to degrade to hydroflumethiazide under certain conditions. |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. The following are representative experimental protocols for specificity and selectivity testing of hydroflumethiazide, based on established methods for related compounds.
Forced Degradation Studies
Objective: To intentionally degrade the hydroflumethiazide drug substance under various stress conditions to generate potential degradation products and demonstrate that the analytical method can separate these from the parent drug.
a. Acid Degradation:
-
Dissolve 50 mg of hydroflumethiazide in 20 mL of methanol.
-
Add 5 mL of 1N hydrochloric acid.
-
Reflux the solution for 6 hours at 96-98°C.
-
Cool the solution to room temperature and neutralize with 1N sodium hydroxide.
-
Dilute the solution to 50 mL with methanol to achieve a concentration of 1 mg/mL.
-
Analyze the sample by the proposed HPLC method.
b. Base Degradation:
-
Dissolve 50 mg of hydroflumethiazide in 20 mL of methanol.
-
Add 5 mL of 1N sodium hydroxide.
-
Reflux the solution for 6 hours at 96-98°C.
-
Cool the solution to room temperature and neutralize with 1N hydrochloric acid.
-
Dilute the solution to 50 mL with methanol to achieve a concentration of 1 mg/mL.
-
Analyze the sample by the proposed HPLC method.
c. Oxidative Degradation:
-
Dissolve a known amount of hydroflumethiazide in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide.
-
Store the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Analyze the sample by the proposed HPLC method.
d. Thermal Degradation:
-
Place a known amount of solid hydroflumethiazide in a temperature-controlled oven.
-
Expose the sample to a high temperature (e.g., 105°C) for a specified period (e.g., 48 hours).
-
Dissolve the heat-treated sample in a suitable solvent.
-
Analyze the sample by the proposed HPLC method.
e. Photolytic Degradation:
-
Expose a solution of hydroflumethiazide (and the solid drug substance) to a combination of visible and UV light in a photostability chamber.
-
The exposure should be sufficient to demonstrate the photostability of the drug (e.g., as per ICH Q1B guidelines).
-
Analyze the samples by the proposed HPLC method.
Specificity/Selectivity Testing by HPLC
Objective: To demonstrate that the analytical method can separate and quantify hydroflumethiazide in the presence of its potential impurities and degradation products.
a. Chromatographic System:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.
-
Column: A reversed-phase C18 or C8 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical. The pH of the buffer is a critical parameter for achieving good separation.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of hydroflumethiazide, a wavelength of approximately 270-273 nm is often used for detection.
b. Procedure:
-
Prepare solutions of the hydroflumethiazide reference standard, a placebo (if analyzing a drug product), and samples from the forced degradation studies.
-
Inject these solutions into the HPLC system.
-
Assess the chromatograms for the resolution between the hydroflumethiazide peak and any other peaks (from impurities or degradation products). A resolution factor of >1.5 is generally considered acceptable.
-
For methods with a PDA detector, perform peak purity analysis to confirm that the hydroflumethiazide peak is spectrally homogeneous and not co-eluting with any other substance.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in specificity and selectivity testing for hydroflumethiazide.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Hydroflumethiazide-13CD2
This document provides immediate safety and logistical guidance for the proper disposal of Hydroflumethiazide-13CD2, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting, in alignment with general chemical waste management principles.
Operational Plan for Disposal
The primary and most critical step in the disposal of this compound is to treat it as hazardous chemical waste. Due to its pharmacological activity and the lack of specific, validated neutralization protocols, in-lab chemical degradation is not recommended. Instead, the compound must be collected and disposed of through a licensed hazardous waste management service.
Step-by-Step Disposal Procedure:
-
Waste Identification and Classification:
-
Treat all solid this compound and any solutions containing it as hazardous chemical waste.
-
This includes pure compound, contaminated labware (e.g., vials, pipette tips), and any materials used for spill cleanup.
-
-
Waste Collection and Segregation:
-
Solid Waste: Collect solid this compound waste in a dedicated, clearly labeled, and sealable container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and leak-proof container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any sharps contaminated with the compound must be disposed of in a designated sharps container.
-
Incompatible Wastes: Store this compound waste away from strong oxidizing agents.
-
-
Waste Container Management:
-
Use containers that are in good condition and compatible with the chemical. The original container is often a suitable choice for the waste.
-
Ensure containers are securely capped at all times, except when adding waste.
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity.
-
-
Storage of Chemical Waste:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of waste generation.
-
Ensure secondary containment is in place to prevent the spread of material in case of a leak.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not pour any solution containing this compound down the drain.
-
Quantitative Data Summary
While specific disposal limits for this compound are not defined, general laboratory guidelines for hazardous waste accumulation apply.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste in SAA | A maximum of 55 gallons of hazardous waste may be stored within any Satellite Accumulation Area. | [1] |
| Maximum Acutely Toxic Waste in SAA | For acutely toxic chemicals (P-listed), a maximum of one quart of liquid or one kilogram of solid may be accumulated. | [1] |
| Container Headspace | Leave at least one inch of headroom in liquid waste containers to allow for expansion. | |
| pH for Aqueous Waste Drain Disposal | Prohibited for this compound. Generally, for non-hazardous aqueous waste, a pH between 5.0 and 12.5 may be permissible for drain disposal, but this does not apply here. |
Experimental Protocols
Waste Handling and Decontamination Protocol:
This protocol outlines the procedures for handling this compound waste and decontaminating surfaces and equipment.
1. Personal Protective Equipment (PPE):
- Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its waste.
2. Decontamination of Glassware and Equipment:
- For reusable glassware, rinse with a suitable solvent (e.g., methanol or DMSO, in which the compound is soluble) to remove residues.
- Collect the initial rinsate as hazardous liquid waste.
- Subsequent rinses with detergent and water can follow standard lab procedures. The first rinse should be collected as chemical waste.[2]
3. Spill Management:
- In the event of a small spill, cordon off the area.
- For solid spills, carefully sweep up the material and place it in the solid hazardous waste container. Avoid generating dust.
- For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite or sand).
- Place the absorbent material into the solid hazardous waste container.
- Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
4. Disposal of Empty Containers:
- An empty container that held this compound should be triple-rinsed with a solvent capable of removing the residue.
- The rinsate must be collected and disposed of as hazardous chemical waste.
- After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
Mandatory Visualization
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Logistical Information for Handling Hydroflumethiazide-13CD2
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and operational guidance for the handling and disposal of Hydroflumethiazide-13CD2, a potent pharmaceutical compound. Adherence to these procedures is essential to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Engineering Controls
Hydroflumethiazide is classified as a respiratory and skin sensitizer.[1] The isotopically labeled version, this compound, should be handled with the same precautions. The primary routes of exposure are inhalation of dust particles and dermal contact.
Engineering Controls are the most effective means of controlling exposure. All handling of powdered this compound should be conducted within a certified chemical fume hood, a biological safety cabinet, or a containment glove box to minimize airborne particles.[2] The facility should have a single-pass air handling system and controlled access to designated potent compound handling areas.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for activities with a high potential for aerosol generation, such as weighing and transferring powder.[3][4] |
| N95 or FFP2 Respirator | Suitable for lower-risk activities as a secondary layer of protection. Not recommended as primary protection for handling potent compounds. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile chemotherapy gloves. The outer glove should be changed immediately if contaminated. |
| Body Protection | Disposable Coveralls | Use coveralls made of materials like Tyvek® or microporous film to protect against chemical dust and splashes. |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing. | |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles providing a complete seal around the eyes are required. A face shield can be worn over goggles for additional protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for the safe handling of this compound.
3.1. Preparation
-
Designated Area: All handling of this compound must occur in a designated and clearly marked area with restricted access.
-
Decontamination Solution: Ensure a readily available and validated decontamination solution is in the work area.
-
Spill Kit: A chemical spill kit appropriate for potent compounds must be accessible.
-
Waste Containers: Labeled, sealed hazardous waste containers must be in the designated area.
3.2. Handling Procedure
-
Donning PPE: Put on all required PPE in the correct sequence in a designated gowning area.
-
Weighing and Transfer:
-
Perform all manipulations within a containment system (e.g., fume hood, glove box).
-
Use disposable equipment (e.g., weighing papers, spatulas) whenever possible to minimize cleaning.
-
Keep containers of the compound covered as much as possible.
-
-
Solution Preparation:
-
If preparing a solution, add the solvent to the solid compound slowly to avoid splashing.
-
Ensure the vessel is appropriately sealed during dissolution.
-
3.3. Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces and non-disposable equipment with a validated cleaning agent.
-
Doffing PPE: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, coveralls, shoe covers), disposable labware (weighing papers, pipette tips), and empty containers. |
| Place in a dedicated, sealed, and clearly labeled hazardous waste container. | |
| Liquid Waste | Unused solutions, contaminated solvents, and cleaning solutions. |
| Collect in a sealed, labeled, and appropriate hazardous waste container. Do not pour down the drain. | |
| Sharps | Contaminated needles and blades. |
| Dispose of in a designated sharps container for hazardous chemical waste. |
All hazardous waste must be disposed of through a licensed hazardous material disposal company, following all federal, state, and local regulations.
Emergency Procedures
5.1. Spill Management
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or generates significant dust, evacuate the immediate area.
-
Containment: Use a chemical spill kit to absorb and contain the spill, working from the outside in.
-
Cleanup: All materials used for spill cleanup must be disposed of as hazardous waste.
-
Decontamination: Thoroughly decontaminate the spill area.
5.2. Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Diagrams
Caption: Step-by-step workflow for handling this compound.
Caption: Logical flow for the disposal of waste containing this compound.
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
